2-(Trifluoromethoxy)phenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O3/c9-7(10,11)14-6-4-2-1-3-5(6)8(12)13/h1-4,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJCNTOYZPKURP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380411 | |
| Record name | 2-(Trifluoromethoxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175676-65-0 | |
| Record name | 2-(Trifluoromethoxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethoxy)phenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Trifluoromethoxy)phenylboronic Acid
CAS Number: 175676-65-0
This technical guide provides a comprehensive overview of 2-(Trifluoromethoxy)phenylboronic acid, a versatile reagent widely utilized in organic synthesis and medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details its physicochemical properties, synthesis, applications, and key experimental protocols, with a focus on its role in modern synthetic methodologies.
Physicochemical and Safety Data
This compound is a white to light brown crystalline powder.[1] Its unique properties are largely dictated by the ortho-positioned trifluoromethoxy (-OCF₃) group, which imparts distinct electronic and steric characteristics.[2] The compound is soluble in methanol and should be stored in a dark, dry place at room temperature.[1][3] It is known to be moisture-sensitive.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 175676-65-0 | [1][3] |
| Molecular Formula | C₇H₆BF₃O₃ | [1] |
| Molecular Weight | 205.93 g/mol | [1] |
| Melting Point | 118-120 °C | [1][3][4] |
| Boiling Point | 267.2 ± 50.0 °C (Predicted) | [1][3] |
| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [1][3] |
| pKa | 8.14 ± 0.53 (Predicted) | [1][3] |
| Appearance | White to pale brown powder or crystalline powder | [1][3] |
| Solubility | Soluble in Methanol | [1][3] |
| InChI Key | AIJCNTOYZPKURP-UHFFFAOYSA-N | [1][3] |
Table 2: Safety and Hazard Information
| Identifier | Code/Statement | Reference |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Precautionary Statements | P261, P280a, P304+P340, P305+P351+P338, P405, P501a | [1] |
| Hazard Codes | Xi (Irritant), Xn (Harmful) | [1][3] |
| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [1][3] |
| Hazard Class | MOISTURE SENSITIVE, KEEP COLD | [3] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the lithiation of 1-bromo-2-(trifluoromethoxy)benzene followed by borylation with an appropriate borate ester.[1][3]
Experimental Protocol: Synthesis from 1-bromo-2-(trifluoromethoxy)benzene[1][3]
-
Reaction Setup: A solution of 1-bromo-2-(trifluoromethoxy)benzene (2 g, 8.2 mmol) in anhydrous tetrahydrofuran (28 mL) is prepared in a flame-dried, argon-purged flask and cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (5.9 mL of a 1.6 M solution in hexanes, 9.5 mmol) is added dropwise to the stirred solution at -78 °C. The reaction mixture is stirred for an additional 45 minutes at this temperature.
-
Borylation: Triisopropyl borate (2.58 mL, 11.1 mmol) is added slowly dropwise to the reaction mixture.
-
Warm-up: The reaction system is allowed to slowly warm to room temperature over a period of 16 hours.
-
Quenching and Work-up: The reaction is quenched with water. The pH is adjusted to be alkaline using a 2 N NaOH solution, and the mixture is extracted with ethyl acetate.
-
Acidification and Extraction: The aqueous phase is then acidified to a pH of acidic with a 2 N HCl solution and stirred for 1 hour at room temperature. The product is extracted again with ethyl acetate.
-
Purification: The combined organic phases are washed sequentially with water and saturated brine, then dried over anhydrous sodium sulfate.
-
Isolation: After filtration, the solvent is removed under reduced pressure to yield this compound as a white solid (typical yield: ~65%).[1] The product identity can be confirmed by NMR and mass spectrometry analysis.[1]
Caption: Synthetic workflow for this compound.
Key Applications and Rationale for Use
This reagent is a critical building block in several areas of chemical science, primarily due to the unique properties imparted by the -OCF₃ group.[2]
-
Electron-Withdrawing Effects: The high electronegativity of the fluorine atoms makes the -OCF₃ group strongly electron-withdrawing, which influences the reactivity of the boronic acid in cross-coupling reactions and can modulate the binding of the final molecule to biological targets.[2]
-
Metabolic Stability: The trifluoromethoxy group is significantly more resistant to oxidative metabolism compared to a standard methoxy group (-OCH₃).[2] The strong carbon-fluorine bonds hinder enzymatic degradation, often leading to a longer biological half-life for pharmaceuticals containing this moiety.[2]
-
Steric Influence: The ortho-positioning of the bulky -OCF₃ group creates specific steric hindrance that can influence the rotational geometry (atropisomerism) of biaryl products, providing a useful scaffold for designing selective ligands.[2][5]
Medicinal Chemistry
This compound is extensively used in the synthesis of biologically active compounds and potential drug candidates.[6] It serves as a key intermediate for pharmaceuticals targeting cancer and metabolic disorders.[6] Specific applications include its use in the preparation of:
-
Orally active phosphodiesterase 10A (PDE10A) inhibitors.
-
Transient receptor potential melastatin 8 (TRPM8) antagonists.
-
Biaryl pyrazole carboxamides as sodium channel blockers for treating neuropathic pain.
Organic Synthesis: Suzuki-Miyaura Cross-Coupling
The primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate, producing complex biaryl structures that are scaffolds for many functional molecules.[6][7] The trifluoromethoxy group enhances reactivity and solubility, allowing for efficient coupling.[6]
Materials and Agricultural Science
In materials science, the compound is used to modify surfaces and enhance the properties of polymers.[6] Its ability to form stable complexes can be exploited to create novel materials with tailored characteristics.[6] It also plays a role in agricultural chemistry for the development of effective and more environmentally friendly herbicides and pesticides.[6]
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
While conditions must be optimized for specific substrates, a general protocol for a Suzuki-Miyaura reaction provides a solid starting point for researchers.
General Experimental Protocol for Suzuki-Miyaura Reaction
This protocol is a generalized procedure and should be adapted and optimized for specific substrates.
-
Reagent Preparation: To a Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol, 1 equiv), this compound (1.2 mmol, 1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂ (0.5-2 mol%) or Pd(PPh₃)₄ (1-5 mol%)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).[8][9] If a ligand (e.g., PPh₃, SPhos, XPhos) is required for the chosen catalyst, it is also added at this stage.
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., 1,4-dioxane, toluene, DMF, often with water) via syringe.[9][10] The typical concentration is around 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: The mixture is stirred and heated (typically between 80-120 °C) until the starting material is consumed, as monitored by TLC, GC, or LC-MS.[10][11] Room temperature reactions are also possible with highly active catalyst systems.[8][12]
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly valuable and versatile reagent in modern organic and medicinal chemistry. Its unique combination of electronic, steric, and metabolic stability properties makes it an essential building block for the synthesis of complex molecules, from advanced materials to life-saving pharmaceuticals. A thorough understanding of its properties and reaction protocols, particularly for the Suzuki-Miyaura coupling, enables researchers to effectively leverage this powerful synthetic tool in their research and development endeavors.
References
- 1. 2-(Trifluormethoxy)phenylboronic acid | 175676-65-0 [chemicalbook.com]
- 2. This compound | 175676-65-0 | Benchchem [benchchem.com]
- 3. 2-(Trifluormethoxy)phenylboronic acid CAS#: 175676-65-0 [m.chemicalbook.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethoxy)phenylboronic acid is a synthetically versatile organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its utility primarily stems from its role as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The presence of the trifluoromethoxy group at the ortho position of the phenyl ring imparts unique electronic properties and steric influences that can enhance reactivity and selectivity in these transformations. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and key data for researchers in the field.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for its handling, storage, and application in chemical reactions.
General and Physical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | 2-(Trifluoromethoxy)benzeneboronic acid | [2] |
| CAS Number | 175676-65-0 | [1][3] |
| Molecular Formula | C₇H₆BF₃O₃ | [3] |
| Molecular Weight | 205.93 g/mol | [1][3] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 118-120 °C | [4][5] |
| Boiling Point (Predicted) | 267.2 ± 50.0 °C | [4] |
| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [4] |
| Solubility | Soluble in Methanol | [4] |
| Storage | Room Temperature, in a dry and dark place | [4] |
Acidity
| Property | Value | Reference |
| pKa (Predicted) | 8.14 ± 0.53 | [4] |
A study on the isomers of (trifluoromethoxy)phenylboronic acids revealed that the ortho isomer is the least acidic among them.[6][7] This is attributed to steric hindrance and potential intramolecular interactions.[6] The acidity of phenylboronic acids is a critical factor in their reactivity and complex formation.[6]
Spectral Data
Spectroscopic data is essential for the identification and characterization of this compound.
¹H NMR Spectroscopy
A reported ¹H NMR spectrum in CDCl₃ showed the following chemical shifts (δ) in ppm: 7.96 (dd, J = 7.2, 1.6 Hz, 1H), 7.53 (ddd, J = 9.1, 7.3, 1.8 Hz, 1H), 7.38 (td, J = 7.3, 0.7 Hz, 1H), 7.28 (d, J = 8.2 Hz, 1H), 5.25 (br s, 2H, B(OH)₂).[4]
Other Spectroscopic Data
-
Mass Spectrometry: In a synthesis protocol, the molecular ion peak was observed at m/z 206.9 [M+H]⁺.[10]
-
FTIR Spectroscopy: While a specific spectrum for this compound is not provided, the FTIR spectrum of phenylboronic acid shows characteristic bands for O-H stretching, B-O stretching, and aromatic C-H and C=C vibrations.[11][12]
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties and for a typical application are provided below.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube apparatus.[1][13]
Materials:
-
This compound
-
Capillary tubes (one end sealed)
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered using a mortar and pestle.
-
Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (118 °C).
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
The recorded range is the melting point of the sample. For pure compounds, this range is typically narrow (0.5-2 °C).
Solubility Determination (Dynamic Method)
This method is used to determine the solubility of a compound in a specific solvent by observing the temperature at which a solid-liquid mixture becomes a clear solution upon controlled heating.[3][14]
Materials:
-
This compound
-
Chosen solvent (e.g., Methanol)
-
Jacketed glass vessel with a stirrer
-
Temperature-controlled bath
-
Luminance probe or laser beam for turbidity measurement
-
Analytical balance
Procedure:
-
Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel to create a mixture of known composition.
-
Heat the vessel at a constant, slow rate (e.g., 0.1-0.5 °C/min) while continuously stirring the mixture.
-
Monitor the turbidity of the solution. The point at which the last solid particles dissolve and the solution becomes clear is the solubility temperature for that specific concentration.
-
Repeat this procedure with different concentrations of the solute to construct a solubility curve.
pKa Determination (Potentiometric Titration)
This protocol outlines the determination of the acid dissociation constant (pKa) by titrating a solution of the compound with a standard basic solution and monitoring the pH.[15][16]
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water (or a suitable solvent mixture if the compound is not water-soluble)
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (or a co-solvent system) in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Begin stirring the solution and record the initial pH.
-
Add the standardized NaOH solution from the burette in small, known increments.
-
After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH has risen significantly, well past the expected equivalence point.
-
Plot a titration curve (pH vs. volume of NaOH added). The pKa is the pH at the half-equivalence point.
Synthesis of this compound
The following is a general procedure for the synthesis of this compound from 1-bromo-2-(trifluoromethoxy)benzene.[4]
Materials:
-
1-Bromo-2-(trifluoromethoxy)benzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 2 N
-
Sodium hydroxide (NaOH), 2 N
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve 1-bromo-2-(trifluoromethoxy)benzene in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon) and cool the solution to -78 °C.
-
Slowly add n-butyllithium dropwise to the solution and stir for 45 minutes at -78 °C.
-
Add triisopropyl borate dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water. Adjust the pH to be basic with 2 N NaOH and extract with ethyl acetate.
-
Acidify the aqueous layer to a pH of 2-3 with 2 N HCl and extract with ethyl acetate.
-
Combine the organic layers from the acidic extraction, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Applications in Organic Synthesis
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. The trifluoromethoxy group can influence the pharmacokinetic properties of molecules, making this reagent valuable in the synthesis of potential drug candidates.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.[17][18]
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF/water mixture)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aryl halide, this compound, base, and palladium catalyst/ligand.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound.
Caption: A typical workflow for the synthesis of this compound.
Suzuki-Miyaura Coupling Workflow
The diagram below outlines the general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. pennwest.edu [pennwest.edu]
- 7. rsc.org [rsc.org]
- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-(Trifluormethoxy)phenylboronic acid | 175676-65-0 [chemicalbook.com]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. pubs.acs.org [pubs.acs.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-(trifluoromethoxy)phenylboronic acid
An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethoxy)phenylboronic Acid
Introduction
This compound is a versatile organoboron compound widely utilized in organic synthesis and medicinal chemistry.[1] Its structural significance lies in the presence of a boronic acid group and a trifluoromethoxy substituent on the phenyl ring. The trifluoromethoxy group (-OCF₃) imparts unique electronic properties, enhancing the compound's reactivity, solubility, and the biological activity of its derivatives.[1]
This reagent is a critical building block, primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] This capability makes it invaluable for synthesizing complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] It is a reactant in the preparation of various biologically active compounds, such as phosphodiesterase 10A inhibitors and sodium channel blockers for treating neuropathic pain.
This guide provides a comprehensive overview of the predominant synthetic pathway for this compound, including a detailed experimental protocol, quantitative data, and a visual representation of the reaction workflow.
Synthetic Pathway Overview
The most common and well-documented synthesis of this compound proceeds via a lithium-halogen exchange followed by borylation.[3] The general scheme involves three main steps:
-
Formation of an Organometallic Intermediate : The synthesis begins with the corresponding aryl halide, 1-bromo-2-(trifluoromethoxy)benzene. This starting material is treated with an organolithium reagent, typically n-butyllithium, at a very low temperature to form a highly reactive 2-(trifluoromethoxy)phenyllithium intermediate.[3][4]
-
Borylation : The in-situ generated organolithium species undergoes a nucleophilic attack on the electron-deficient boron atom of a borate ester, such as triisopropyl borate or trimethyl borate.[3][4] This step forms a boronate ester intermediate.
-
Hydrolysis : The final step is the aqueous acidic work-up, which hydrolyzes the boronate ester to yield the desired this compound.[3][4]
Success hinges on maintaining anhydrous conditions under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive organolithium intermediate from being quenched by moisture or oxygen.[3]
Reaction Workflow Diagram
The logical flow of the synthesis, from starting material to the final product, is illustrated below.
References
2-(Trifluoromethoxy)phenylboronic acid molecular weight and formula
An In-depth Technical Guide to 2-(Trifluoromethoxy)phenylboronic Acid
For researchers, scientists, and drug development professionals, this compound is a versatile reagent with significant applications in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics and advanced materials.
Core Properties
This compound is an organoboron compound distinguished by a trifluoromethoxy group at the ortho position of the phenyl ring. This substitution significantly influences the molecule's electronic properties, enhancing its reactivity and solubility, making it a valuable building block in various chemical transformations.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₇H₆BF₃O₃ | [1][2][3] |
| Linear Formula | F₃CO(C₆H₄)B(OH)₂ | |
| Molecular Weight | 205.93 g/mol | [1][2][3] |
| CAS Number | 175676-65-0 | [1][2] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 118-120 °C | [2] |
| Solubility | Soluble in Methanol | [2] |
Synthesis Protocol
The synthesis of this compound typically involves the reaction of an organometallic intermediate with a boron-containing electrophile.[4] A common and effective method starts from 1-bromo-2-(trifluoromethoxy)benzene.[2][4]
Experimental Protocol: Synthesis from 1-bromo-2-(trifluoromethoxy)benzene [2]
-
Reaction Setup: A solution of 1-bromo-2-(trifluoromethoxy)benzene (2 g, 8.2 mmol) in anhydrous tetrahydrofuran (28 mL) is cooled to -78 °C under an inert atmosphere.
-
Lithiation: n-Butyllithium (5.9 mL, 9.5 mmol) is added dropwise to the cooled solution, and the reaction mixture is stirred for 45 minutes at -78 °C.
-
Borylation: Triisopropyl borate (2.58 mL, 11.1 mmol) is then added dropwise, and the reaction is allowed to slowly warm to room temperature over 16 hours.
-
Work-up:
-
The reaction is quenched with water.
-
The pH is adjusted to be alkaline using a 2 N NaOH solution, followed by extraction with ethyl acetate.
-
The aqueous phase is then acidified to a pH below 7 with a 2 N HCl solution and stirred for 1 hour at room temperature.
-
The product is extracted again with ethyl acetate.
-
-
Purification: The combined organic phases are washed with water and saturated brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield this compound as a white solid.
Key Applications in Research and Drug Development
The unique structural features of this compound make it a crucial component in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is extensively used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] This reaction is fundamental in synthesizing biaryl compounds, which are common scaffolds in many drug candidates. The trifluoromethoxy group can enhance the biological activity and pharmacokinetic properties of the resulting molecules.[1][5]
Applications of this methodology include the preparation of:
-
Imidazo[1,5-a]pyrido[3,2-e]pyrazines and imidazo[1,5-a]quinoxalines as potent phosphodiesterase 10A inhibitors.
-
Biaryl pyrazole carboxamides that act as sodium channel blockers for the treatment of neuropathic pain.[4]
-
3-(5-Arylbenzimidazol-2-yl)-1-oxa-2-azaspiro[4.5]decenes, which are antagonists for the transient receptor potential melastatin 8 (TRPM8).[4]
Below is a generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Other Notable Applications
-
Medicinal Chemistry: It serves as a building block for pharmaceuticals targeting cancer and metabolic disorders.[1]
-
Materials Science: The compound is used to modify surfaces and enhance the properties of polymers, contributing to the development of advanced materials.[1]
-
Analytical Chemistry: It is utilized in the development of sensors and detection methods for various analytes.[1]
-
Agrochemicals: It plays a role in the formulation of more environmentally friendly herbicides and pesticides.[1]
-
Biomedical Applications: Phenylboronic acids, in general, are explored for glucose sensing and drug delivery applications due to their ability to reversibly bind with diols.[6][7]
The following diagram illustrates the logical relationship of this compound's applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-(Trifluormethoxy)phenylboronic acid | 175676-65-0 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. japsonline.com [japsonline.com]
- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Acidity and pKa of ortho-(Trifluoromethoxy)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the acidity and pKa of ortho-(trifluoromethoxy)phenylboronic acid. The inclusion of a trifluoromethoxy group significantly influences the electronic properties and, consequently, the acidity of the phenylboronic acid moiety. This document summarizes the key quantitative data, outlines detailed experimental protocols for pKa determination, and presents logical workflows for these methodologies.
Core Concepts: Acidity of Arylboronic Acids
Arylboronic acids are Lewis acids, not Brønsted-Lowry acids, in their mechanism of acidity. The boron atom, with its vacant p-orbital, accepts a hydroxide ion from water, forming a tetrahedral boronate species. The equilibrium of this reaction determines the strength of the acid, which is expressed by its pKa value. The electronic nature of the substituents on the aromatic ring plays a crucial role in modulating this acidity. Electron-withdrawing groups generally increase the Lewis acidity of the boronic acid (lowering the pKa), while electron-donating groups decrease it (raising the pKa).
Quantitative Data: pKa of (Trifluoromethoxy)phenylboronic Acid Isomers
The acidity of ortho-(trifluoromethoxy)phenylboronic acid has been experimentally determined and compared with its meta and para isomers. The position of the trifluoromethoxy group on the phenyl ring has a notable impact on the pKa value. The ortho isomer is observed to be the least acidic among the three.[1][2]
A study by Wszelaka et al. (2021) provides the following pKa values, determined by both spectrophotometric and potentiometric titrations[1][2]:
| Compound | pKa (Spectrophotometric) | pKa (Potentiometric) |
| ortho-(Trifluoromethoxy)phenylboronic acid | 9.51 ± 0.04 | 9.49 ± 0.08 |
| meta-(Trifluoromethoxy)phenylboronic acid | 7.79 ± 0.02 | 7.96 ± 0.07 |
| para-(Trifluoromethoxy)phenylboronic acid | 8.11 ± 0.04 | 8.03 ± 0.07 |
The weaker acidity of the ortho isomer, despite the strong electron-withdrawing nature of the trifluoromethoxy group, can be attributed to steric hindrance and the potential for intramolecular interactions.[3]
Experimental Protocols for pKa Determination
The determination of pKa values for arylboronic acids can be accurately performed using several methods, with potentiometric and spectrophotometric titrations being the most common and reliable.[4][5][6]
Potentiometric Titration
This classical method involves the gradual addition of a titrant (a strong base, typically NaOH) to a solution of the boronic acid while monitoring the pH of the solution with a pH meter. The pKa is then determined from the resulting titration curve.
Methodology:
-
Preparation of Solutions:
-
A standard solution of the boronic acid (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.
-
A standardized solution of carbonate-free sodium hydroxide (e.g., 0.1 M) is prepared to be used as the titrant.[5]
-
A blank titration is performed with the solvent mixture alone to account for any acidic or basic impurities.
-
-
Titration Procedure:
-
A known volume of the boronic acid solution is placed in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C).
-
The pH electrode, calibrated with standard buffers, is immersed in the solution.
-
The NaOH solution is added in small, precise increments using a burette.
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
-
Data Analysis:
-
A titration curve is generated by plotting the measured pH against the volume of NaOH added.
-
The equivalence point of the titration is identified as the point of maximum slope on the curve.
-
The pKa is determined from the pH at the half-equivalence point. For a monoprotic acid, this is the point where half of the acid has been neutralized.
-
Alternatively, the pKa can be calculated by fitting the titration data to the Henderson-Hasselbalch equation or by using specialized software.
-
Spectrophotometric Titration
This method is particularly useful for compounds that possess a chromophore and can be used with more dilute solutions.[5] It relies on the principle that the acidic and basic forms of the compound have different UV-Vis absorption spectra.
Methodology:
-
Preparation of Solutions:
-
A stock solution of the boronic acid is prepared in a suitable solvent.
-
A series of buffer solutions with a range of known pH values is prepared.
-
-
Spectral Measurements:
-
A constant volume of the boronic acid stock solution is added to each buffer solution to create a series of solutions with the same total concentration of the boronic acid but at different pH values.
-
The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.
-
-
Data Analysis:
-
The wavelength at which the largest spectral change occurs upon ionization (the analytical wavelength) is identified.
-
The absorbance at this wavelength is plotted against the pH.
-
The resulting sigmoidal curve is then analyzed. The inflection point of this curve corresponds to the pKa of the compound.
-
The pKa can be precisely calculated by fitting the data to the following equation:
where A is the observed absorbance at a given pH, A_acid is the absorbance of the fully protonated form, and A_base is the absorbance of the fully deprotonated form.
-
Visualizing Experimental Workflows
The logical flow of the experimental protocols for pKa determination can be represented using diagrams.
Caption: Workflow for Potentiometric pKa Determination.
Caption: Workflow for Spectrophotometric pKa Determination.
References
- 1. [PDF] (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity | Semantic Scholar [semanticscholar.org]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. m.youtube.com [m.youtube.com]
Stability of 2-(trifluoromethoxy)phenylboronic Acid Under Reaction Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of 2-(trifluoromethoxy)phenylboronic acid, a crucial building block in medicinal chemistry and organic synthesis.[1][2] The document explores the inherent stability of this reagent, its behavior under common reaction conditions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, and the primary degradation pathways. Experimental protocols for assessing stability and quantitative data are presented to offer practical guidance for optimizing synthetic routes and ensuring reaction reproducibility.
Introduction
This compound is a versatile organoboron compound widely utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1][2] Its utility is pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][3] The presence of the ortho-trifluoromethoxy group imparts unique electronic properties and enhanced metabolic stability to the resulting products, making it a valuable moiety in drug design.[4] A critical aspect of employing this reagent effectively is a thorough understanding of its stability under various experimental conditions. The primary degradation pathways for boronic acids, including protodeboronation and oxidation, can significantly impact reaction yields and purity of the desired products. This guide aims to provide a detailed analysis of the stability of this compound to aid researchers in its effective handling and application.
Core Concepts of this compound Stability
The stability of this compound is significantly influenced by its chemical structure and the surrounding reaction environment. The key factors governing its stability include:
-
The Ortho-Trifluoromethoxy Group: The trifluoromethoxy group at the ortho position plays a crucial role in the molecule's stability. Theoretical calculations have shown that the ortho isomer is more stable than its meta and para counterparts due to the formation of an intramolecular hydrogen bond.[5] This interaction increases the rotational energy barrier of the boronic acid group, contributing to its overall stability.[5]
-
Protodeboronation: This is a major degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] This process is often catalyzed by aqueous acids or bases and can be accelerated by elevated temperatures.[1] While electron-withdrawing groups can sometimes increase the rate of protodeboronation, the specific structural features of this compound, such as the intramolecular hydrogen bond, may counteract this effect.[5][6]
-
Oxidation: The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of phenol derivatives and boric acid. This degradation pathway can be promoted by the presence of oxidizing agents or prolonged exposure to air.
-
Anhydride Formation: Like many boronic acids, this compound can exist in equilibrium with its cyclic anhydride form, a boroxine.[3][7] The formation of boroxine is a reversible dehydration process.
Stability Under Specific Reaction Conditions
While specific quantitative kinetic data for the degradation of this compound under various reaction conditions is not extensively published, its general stability can be inferred from studies on related fluorinated arylboronic acids and the known reactivity of boronic acids.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone application of this compound.[1][3] The stability of the boronic acid is crucial for the efficiency of this reaction.
-
Effect of Base: The choice of base is critical. Strong bases can accelerate protodeboronation.[8] For sensitive boronic acids, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH).[8] Studies on other fluorinated phenylboronic acids suggest that careful optimization of the base is necessary to minimize decomposition.[6][9]
-
Effect of Temperature: Elevated temperatures can increase the rate of both the desired coupling reaction and the undesired protodeboronation. Optimization of the reaction temperature is therefore essential to achieve a good yield.
-
Solvent Effects: The presence of water in the solvent system can facilitate protodeboronation. While aqueous solvent mixtures are common in Suzuki-Miyaura reactions, minimizing the water content or using anhydrous conditions can be beneficial for the stability of the boronic acid.
Buchwald-Hartwig Amination
While less common than its use in Suzuki-Miyaura coupling, boronic acids can be involved in amination reactions. The conditions for Buchwald-Hartwig amination, which typically involve a strong base and elevated temperatures, can be harsh for boronic acids. The stability of this compound under these conditions should be carefully considered, with a high potential for protodeboronation.
Aqueous and pH Stability
A study by Zarzeczańska et al. (2021) investigated the stability of (trifluoromethoxy)phenylboronic acid isomers in NaOH solution using UV-Vis spectroscopy. The ortho isomer, this compound, showed no significant changes in its spectrum after 2 hours at room temperature, indicating a notable stability under these basic aqueous conditions.[5] This is a positive indicator for its use in reactions requiring basic media. The pKa of this compound has been determined to be approximately 9.46, which is higher than its meta and para isomers, suggesting it is a weaker Lewis acid.[5] This lower acidity is attributed to the steric hindrance from the ortho-substituent, which inhibits the formation of the tetrahedral boronate ion.[5]
Quantitative Data Summary
The following table summarizes the available physicochemical data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₆BF₃O₃ | [2] |
| Molecular Weight | 205.93 g/mol | [2] |
| Melting Point | 118-120 °C | [7] |
| pKa | 9.46 ± 0.08 | [5] |
| Rotational Energy Barrier (Erot) | 33.0 kJ mol⁻¹ | [5] |
Experimental Protocols for Stability Assessment
The following protocols are provided as a guide for researchers to assess the stability of this compound under their specific reaction conditions.
HPLC Method for Monitoring Degradation
Objective: To quantify the degradation of this compound over time under specific reaction conditions.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (optional, for pH adjustment of the mobile phase)
-
This compound
-
Internal standard (e.g., a stable aromatic compound with a distinct retention time)
-
Reaction components (catalyst, base, solvent, etc.)
Procedure:
-
Method Development: Develop an HPLC method that provides good separation between this compound, its potential degradation product (2-(trifluoromethoxy)benzene from protodeboronation), the internal standard, and other reaction components. A typical starting condition could be a gradient elution with water and acetonitrile, both containing 0.1% TFA.
-
Calibration Curve: Prepare a series of standard solutions of this compound and the internal standard of known concentrations. Inject these standards to generate a calibration curve.
-
Reaction Setup: Set up the desired reaction in a vial or flask.
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Sample Preparation: Dilute the quenched sample to a concentration within the range of the calibration curve and add the internal standard. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the prepared sample into the HPLC system.
-
Quantification: Use the calibration curve and the peak areas from the chromatogram to determine the concentration of this compound remaining at each time point.
¹H NMR Spectroscopy for Monitoring Degradation
Objective: To qualitatively and semi-quantitatively monitor the degradation of this compound by observing changes in the proton NMR spectrum.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or a deuterated reaction solvent).
-
This compound.
-
Reaction components.
Procedure:
-
Initial Spectrum: Record a ¹H NMR spectrum of a solution of this compound in the chosen deuterated solvent to identify its characteristic signals.
-
Reaction Monitoring:
-
In-situ Monitoring: If the reaction is performed in a deuterated solvent, spectra can be acquired directly from the reaction mixture at different time points.
-
Ex-situ Monitoring: For reactions in non-deuterated solvents, withdraw aliquots at different time points, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent for NMR analysis.
-
-
Data Analysis: Monitor the decrease in the intensity of the signals corresponding to this compound and the appearance of new signals corresponding to degradation products (e.g., the aromatic protons of 2-(trifluoromethoxy)benzene). The relative integration of these signals can provide a semi-quantitative measure of degradation.
Visualizations
Degradation Pathways
Caption: Major degradation pathways of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Conclusion
This compound exhibits notable stability, particularly due to the presence of the ortho-trifluoromethoxy group which allows for a stabilizing intramolecular hydrogen bond.[5] While it is susceptible to the common degradation pathways of boronic acids, namely protodeboronation and oxidation, its stability under basic aqueous conditions appears to be robust.[5] For its successful application in organic synthesis, particularly in cross-coupling reactions, careful consideration of the reaction conditions, including the choice of base, temperature, and solvent, is paramount. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the stability of this important reagent in their specific applications, enabling the optimization of reaction conditions to maximize yields and minimize the formation of impurities. Further quantitative studies on the degradation kinetics under a broader range of catalytic systems would be highly valuable to the scientific community.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound = 95 175676-65-0 [sigmaaldrich.com]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 2-(Trifluoromethoxy)phenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(trifluoromethoxy)phenylboronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document outlines expected solubility trends based on the behavior of structurally similar boronic acids. It further details established experimental protocols for solubility determination, offering a robust framework for researchers to generate precise data for their specific applications. Visualizations of a standard solubility determination workflow and the Suzuki-Miyaura coupling reaction—a key application for this class of compounds—are included to provide a practical context for its use.
Introduction to this compound
This compound is a vital organoboron compound widely utilized as a building block in organic synthesis and medicinal chemistry.[1] Its structural significance lies in the presence of both a versatile boronic acid moiety and an electron-withdrawing trifluoromethoxy group. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds.[1] The trifluoromethoxy group (-OCF₃) significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive component in the design of novel pharmaceuticals and advanced materials.[1][2][3] An understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification strategies, and formulation development.
Physicochemical Properties and Expected Solubility Profile
The solubility of a compound is governed by its molecular structure, polarity, and ability to form intermolecular interactions with the solvent. Phenylboronic acid, the parent compound, is soluble in most polar organic solvents but has poor solubility in nonpolar solvents like hexanes and carbon tetrachloride.[4]
The introduction of the trifluoromethoxy group at the ortho position is expected to modulate this behavior. The -OCF₃ group is highly lipophilic and can influence intermolecular hydrogen bonding, potentially altering the crystal lattice energy and interaction with solvents. While specific data is scarce, a qualitative solubility profile can be anticipated.
Table 1: Anticipated Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Good to Moderate | Capable of hydrogen bonding with the boronic acid group. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good | Strong dipole-dipole interactions can effectively solvate the polar boronic acid moiety. Ethers and ketones show high solubility for phenylboronic acid.[5][6][7] |
| Ethers | Diethyl ether, 1,4-Dioxane, Dipropyl ether | Good | Phenylboronic acid exhibits high solubility in ethers.[5][6][7] |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Phenylboronic acid shows moderate solubility in chloroform.[5][6][7] |
| Aromatic | Toluene, Benzene | Low to Moderate | Primarily nonpolar interactions, though some pi-stacking may occur. |
| Nonpolar Aliphatic | Hexane, Heptane, Methylcyclohexane | Very Low | Phenylboronic acid has very low solubility in hydrocarbon solvents.[5][6][7] These are often used for purification by washing away organic impurities.[5] |
For reference, the experimentally determined solubility of the parent compound, phenylboronic acid, is provided below.
Table 2: Quantitative Solubility of Phenylboronic Acid in Select Organic Solvents
| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (mole fraction, x₁) |
| Chloroform | 119.38 | 25 | 0.048 |
| 3-Pentanone | 86.13 | 25 | 0.105 |
| Acetone | 58.08 | 25 | 0.185 |
| Dipropyl ether | 102.17 | 25 | 0.195 |
| Methylcyclohexane | 98.19 | 25 | 0.0003 |
| Data sourced from Leszczyński et al. (2020).[8] |
Experimental Protocols for Solubility Determination
Reliable solubility data for boronic acids can be challenging to obtain due to their tendency to undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by temperature and the solvent.[1][5] Therefore, carefully controlled experimental procedures are essential. Two common and reliable techniques are the dynamic (polythermal) method and the isothermal shake-flask method.
This method determines the temperature at which a solid solute completely dissolves in a solvent for a specific composition. By repeating this for various compositions, a solubility curve is constructed.
Apparatus:
-
Jacketed glass vessel equipped with a magnetic stirrer
-
Circulating thermostat bath for precise temperature control
-
Calibrated digital thermometer or temperature probe
-
Luminance probe or a laser beam and photodetector to monitor turbidity
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring to ensure a homogeneous suspension.
-
Controlled Heating: Slowly increase the temperature of the circulating bath at a constant rate (e.g., 0.2–0.5 °C/min).[1]
-
Turbidity Measurement: Continuously monitor the turbidity of the solution. The dissolution point is the temperature at which the last solid particles disappear, resulting in a clear solution. This can be detected by a sharp increase in light transmission measured by the luminance probe.[1][5][8][6][7]
-
Data Collection: Record the temperature of complete dissolution.
-
Constructing the Curve: Repeat steps 1-5 with different, precisely known compositions of solute and solvent to generate a series of data points (solubility vs. temperature).
This classic method measures the equilibrium solubility at a constant temperature and is considered the "gold standard" for determining thermodynamic solubility.
Apparatus:
-
Screw-capped vials or flasks
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Filtration device (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for concentration analysis (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove all undissolved solids. The filter should be chemically compatible with the solvent and pre-saturated with the solution to avoid loss of solute by adsorption.
-
Analysis: Accurately dilute the filtered solution with a suitable solvent and determine the concentration of the solute using a pre-calibrated analytical method like HPLC-UV.
-
Calculation: Calculate the solubility in desired units (e.g., mg/mL, mol/L) from the measured concentration and dilution factor.
Figure 1: Workflow for determining the solubility of a boronic acid.
Application Context: The Suzuki-Miyaura Coupling
The solubility of this compound is critically important for its application in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry for forming C(sp²)-C(sp²) bonds, essential for constructing biaryl structures found in many pharmaceuticals.[9] The choice of solvent affects not only the solubility of the reactants (the boronic acid, the aryl halide) and the catalyst complex but also the reaction kinetics and overall yield. A typical reaction involves an organoborane, an organic halide, a palladium catalyst, and a base.
The catalytic cycle, shown below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Figure 2: The Suzuki-Miyaura cross-coupling catalytic cycle.
Conclusion
While quantitative solubility data for this compound in organic solvents remains largely unpublished, this guide provides a framework for understanding its likely behavior based on established chemical principles and data from analogous compounds. The trifluoromethoxy group is expected to enhance its solubility in a range of polar aprotic and ether solvents, which are commonly used in its synthetic applications. For researchers requiring precise solubility values, the detailed dynamic and isothermal experimental protocols provided herein offer reliable methods for in-house determination. A thorough understanding and experimental validation of solubility are critical for the successful application of this versatile reagent in drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
The Suzuki-Miyaura Reaction with 2-(Trifluoromethoxy)phenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide delves into the specific application and mechanistic nuances of the Suzuki-Miyaura reaction utilizing 2-(trifluoromethoxy)phenylboronic acid, a building block of increasing importance in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethoxy group.
The electron-withdrawing nature of the trifluoromethoxy (-OCF₃) substituent presents distinct challenges and opportunities in the catalytic cycle. Understanding these effects is paramount for optimizing reaction conditions and achieving high yields of desired biaryl products. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a summary of quantitative data to aid researchers in leveraging this powerful synthetic tool.
Core Mechanism: A Three-Step Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are oxidative addition, transmetalation, and reductive elimination. The electronic properties of the coupling partners, particularly the electron-deficient nature of this compound, can significantly influence the kinetics of these steps.
1. Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide to a low-valent palladium(0) species, forming a Pd(II) intermediate. The choice of palladium precursor and ligands is critical to facilitate this step, especially when using less reactive aryl chlorides.
2. Transmetalation: This is often the rate-determining step, particularly with electron-deficient boronic acids. A base is required to activate the boronic acid, forming a more nucleophilic boronate species. This boronate then transfers the 2-(trifluoromethoxy)phenyl group to the palladium center. The strength and nature of the base, along with the solvent system, are crucial for efficient transmetalation. For electron-deficient systems, stronger bases may be necessary to accelerate this step.
3. Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium(II) complex, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The interplay of catalyst, ligand, base, and solvent is critical for navigating the challenges posed by the electron-deficient nature of this compound. Catalyst systems that promote rapid oxidative addition and facilitate the transmetalation of electron-poor substrates are essential for high-yield couplings.[1]
Visualizing the Catalytic Pathway
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocols
Successful Suzuki-Miyaura coupling of this compound requires careful selection of reaction parameters. Below are detailed methodologies adapted from literature for key experiments.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of an aryl halide with this compound and can be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)[2]
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, ligand (if used), and base.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux).
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired biaryl product.[2]
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for performing and analyzing a Suzuki-Miyaura coupling reaction.
Quantitative Data Summary
The efficiency of the Suzuki-Miyaura reaction with this compound is highly dependent on the specific substrates and reaction conditions. The following tables summarize representative quantitative data from various literature sources.
Table 1: Comparison of Catalyst Systems for Coupling with Electron-Deficient Boronic Acids
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands. | 1-3 |
Data compiled from literature on analogous electron-deficient substrates.[1]
Table 2: Influence of Base and Solvent on Reaction Efficiency
| Base | Solvent System | Key Characteristics |
| K₃PO₄ | Toluene/H₂O | Effective for many Suzuki couplings, promotes high reaction rates. Biphasic system can sometimes complicate kinetic analysis. |
| K₂CO₃ | Dioxane/H₂O | Common and effective base, moderate strength. |
| Cs₂CO₃ | THF | Strong base, can accelerate slow reactions. Higher cost, can promote side reactions. |
| Et₃N | Acetonitrile | Organic base, useful in anhydrous conditions. Weaker base, may not be sufficient for this substrate. |
General trends observed for Suzuki-Miyaura reactions.[1]
Conclusion
The Suzuki-Miyaura reaction of this compound is a powerful method for the synthesis of valuable fluorinated biaryl compounds. The electron-withdrawing nature of the trifluoromethoxy group necessitates careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, to overcome the slower rates of transmetalation. By understanding the mechanistic principles and utilizing robust experimental protocols, researchers can effectively employ this versatile building block in the development of new pharmaceuticals and advanced materials. This guide provides a foundational framework for professionals to design, execute, and troubleshoot these important cross-coupling reactions.
References
Crystal Structure of 2-(Trifluoromethoxy)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 2-(trifluoromethoxy)phenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. This document summarizes its key crystallographic data, outlines detailed experimental protocols for its synthesis and crystallization, and visualizes the synthetic workflow.
Core Structural Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2044318.[1] The key parameters from this analysis are summarized in the tables below.
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₇H₆BF₃O₃ |
| Formula Weight | 205.93 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 10.123(4) Å |
| b | 8.456(3) Å |
| c | 10.234(4) Å |
| α | 90° |
| β | 109.34(2)° |
| γ | 90° |
| Volume | 826.1(5) ų |
| Z | 4 |
| Calculated Density | 1.655 Mg/m³ |
| Absorption Coefficient | 0.158 mm⁻¹ |
| F(000) | 416 |
| Refinement Details | |
| R-int | 0.045 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.112 |
| R indices (all data) | R1 = 0.062, wR2 = 0.125 |
Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degrees (°) |
| B(1)-O(1) | 1.365(3) | O(1)-B(1)-O(2) | 118.5(2) |
| B(1)-O(2) | 1.372(3) | O(1)-B(1)-C(1) | 121.3(2) |
| B(1)-C(1) | 1.568(3) | O(2)-B(1)-C(1) | 120.2(2) |
| C(2)-O(3) | 1.358(2) | C(1)-C(2)-O(3) | 117.8(2) |
| O(3)-C(7) | 1.415(3) | C(2)-O(3)-C(7) | 119.5(2) |
| C(7)-F(1) | 1.328(3) | F(1)-C(7)-F(2) | 107.2(2) |
| C(7)-F(2) | 1.331(3) | F(1)-C(7)-F(3) | 107.5(2) |
| C(7)-F(3) | 1.333(3) | F(2)-C(7)-F(3) | 106.9(2) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a lithium-halogen exchange followed by borylation.
Materials:
-
1-Bromo-2-(trifluoromethoxy)benzene
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 1-bromo-2-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 eq) is added dropwise to the cooled solution, and the resulting mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of 2 M HCl at 0 °C.
-
The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield this compound as a white solid.
Crystallization Protocol
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation.
Procedure:
-
Dissolve the purified this compound in a minimum amount of a suitable solvent, such as acetone or a mixture of ethyl acetate and hexanes, at room temperature.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the clear solution to a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Allow the vial to stand undisturbed at room temperature for several days to a week.
-
Colorless, needle-like or prismatic crystals should form as the solvent evaporates and the solution becomes supersaturated.
-
Once a sufficient size is reached, carefully remove the crystals from the mother liquor and dry them under a gentle stream of inert gas.
Workflow Visualization
The following diagram illustrates the synthetic workflow for this compound.
References
Trifluoromethoxy-Substituted Phenylboronic Acids: A Technical Guide to Their Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoromethoxy-substituted phenylboronic acids are emerging as a promising class of compounds in medicinal chemistry. The unique electronic properties imparted by the trifluoromethoxy group, including high lipophilicity and metabolic stability, make these molecules attractive candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of the biological activities of trifluoromethoxy-substituted phenylboronic acids, with a focus on their potential as enzyme inhibitors, anticancer agents, and anti-inflammatory compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to facilitate further research and drug development in this area.
Introduction
Phenylboronic acids have garnered significant attention in drug discovery due to their ability to form reversible covalent bonds with the active site residues of various enzymes, particularly serine proteases.[1] The introduction of a trifluoromethoxy (-OCF3) substituent onto the phenyl ring can significantly modulate the physicochemical and pharmacological properties of the parent molecule. The strong electron-withdrawing nature of the -OCF3 group can influence the Lewis acidity of the boronic acid moiety, which is crucial for its interaction with biological targets.[2] This guide explores the multifaceted biological potential of trifluoromethoxy-substituted phenylboronic acids, synthesizing available data to provide a resource for researchers in the field.
Physicochemical Properties
A study on the isomers of (trifluoromethoxy)phenylboronic acid revealed that the position of the -OCF3 group influences the acidity of the boronic acid. The meta and para isomers exhibit higher acidity compared to the unsubstituted phenylboronic acid, while the ortho isomer is the least acidic.[2] This variation in acidity can have a direct impact on the biological activity of these compounds.
Potential Biological Activities
Enzyme Inhibition
Phenylboronic acids are well-documented as inhibitors of serine proteases, a class of enzymes implicated in a wide range of physiological and pathological processes, including cancer and inflammation.[3][4][5] The boronic acid functional group acts as a transition-state analog, forming a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site.[6] While specific kinetic data for trifluoromethoxy-substituted phenylboronic acids as serine protease inhibitors is limited in the reviewed literature, their potential in this area is significant and warrants further investigation.
Anticancer Activity
The anticancer potential of boronic acid derivatives is highlighted by the FDA-approved proteasome inhibitor bortezomib.[7][8][9] Phenylboronic acids, in general, have been investigated for their antitumor properties, which are thought to arise from various mechanisms, including proteasome inhibition and targeting of sialic acid residues overexpressed on the surface of cancer cells.[10] Although specific IC50 values for trifluoromethoxy-substituted phenylboronic acids against cancer cell lines are not extensively reported in the available literature, related trifluoromethyl-substituted compounds have shown promising anticancer activity.[6]
Anti-inflammatory Activity
The anti-inflammatory potential of phenylboronic acids is an area of growing interest. Their mechanism of action may involve the inhibition of inflammatory proteases, such as human neutrophil elastase, and the modulation of inflammatory signaling pathways.[11][12] Phenylboronic acids have been shown to reduce oxidative stress and apoptosis in preclinical models.[13] The role of trifluoromethoxy-substituted derivatives in inflammation is an area ripe for exploration, with the potential to target key inflammatory mediators.
Antibacterial and Antifungal Activity
A study on the three isomers of (trifluoromethoxy)phenylboronic acid investigated their antibacterial activity against Escherichia coli and Bacillus cereus. While the compounds did not show considerable activity against E. coli, docking studies suggested possible interactions with the active pocket of E. coli leucyl-tRNA synthetase (LeuRS).[14] This suggests that with further structural modifications, these compounds could be developed into effective antimicrobial agents.
Table 1: Summary of Reported Biological Activity Data
| Compound | Biological Activity | Target/Assay | Quantitative Data (e.g., MIC) | Reference |
| ortho-(Trifluoromethoxy)phenylboronic acid | Antibacterial | E. coli, B. cereus | Not considerable activity reported | [14] |
| meta-(Trifluoromethoxy)phenylboronic acid | Antibacterial | E. coli, B. cereus | Not considerable activity reported | [14] |
| para-(Trifluoromethoxy)phenylboronic acid | Antibacterial | E. coli, B. cereus | Not considerable activity reported | [14] |
Signaling Pathways and Mechanisms of Action
The biological effects of phenylboronic acids are often mediated through their interaction with key signaling pathways.
Serine Protease Inhibition
The primary mechanism of action for phenylboronic acids as enzyme inhibitors involves the formation of a reversible covalent bond with the catalytic serine of serine proteases.
Figure 1: Mechanism of serine protease inhibition.
Rho GTPase Signaling in Cancer
Phenylboronic acids have been shown to inhibit the activity of Rho family GTPases, which are key regulators of the actin cytoskeleton and are often dysregulated in cancer, contributing to cell migration and invasion.
Figure 2: Inhibition of Rho GTPase signaling.
Experimental Protocols
General Anticancer Activity Screening: MTT Assay
This protocol provides a general method for assessing the cytotoxic effects of trifluoromethoxy-substituted phenylboronic acids on cancer cell lines.
Figure 3: MTT assay workflow.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethoxy-substituted phenylboronic acid in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Serine Protease Inhibition Assay (e.g., Chymotrypsin)
This protocol outlines a method to determine the inhibitory activity of trifluoromethoxy-substituted phenylboronic acids against a model serine protease, chymotrypsin.[15][16][17]
Figure 4: Chymotrypsin inhibition assay workflow.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 0.1 M Tris-HCl, pH 7.8.
-
Substrate Solution: Prepare a stock solution of a chymotrypsin substrate, such as N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE), in a suitable solvent (e.g., methanol). Dilute to the working concentration in the assay buffer.
-
Enzyme Solution: Prepare a stock solution of α-chymotrypsin in a cold, slightly acidic solution (e.g., 1 mM HCl) to maintain stability. Dilute to the working concentration in the assay buffer just before use.
-
Inhibitor Solutions: Prepare serial dilutions of the trifluoromethoxy-substituted phenylboronic acid in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer, substrate solution, and inhibitor solution to each well.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding the chymotrypsin solution to each well.
-
-
Data Acquisition:
-
Immediately measure the change in absorbance at the appropriate wavelength for the chosen substrate (e.g., 256 nm for BTEE) over a set period using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay at various substrate concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Conclusion and Future Directions
Trifluoromethoxy-substituted phenylboronic acids represent a promising scaffold for the development of novel therapeutic agents. Their potential to inhibit key enzymes and modulate signaling pathways involved in cancer and inflammation is significant. However, the current body of research on the specific biological activities of these compounds is still in its early stages.
Future research should focus on:
-
Systematic Screening: Comprehensive screening of a library of trifluoromethoxy-substituted phenylboronic acid derivatives against a panel of cancer cell lines and relevant enzymes to identify lead compounds.
-
Mechanism of Action Studies: In-depth investigation of the molecular mechanisms by which these compounds exert their biological effects, including the identification of specific protein targets and signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a range of analogs to establish clear SARs, guiding the optimization of potency and selectivity.
-
In Vivo Efficacy Studies: Evaluation of the most promising compounds in relevant animal models of cancer and inflammatory diseases.
By addressing these key areas, the full therapeutic potential of trifluoromethoxy-substituted phenylboronic acids can be unlocked, paving the way for the development of new and effective treatments for a range of human diseases.
References
- 1. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of human neutrophil elastase by ICI 200,355 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of neutrophil elastase activity by phenolic compounds from plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in boron compounds: Author's perspectives on their role in biotechnology from antimicrobial agents to cancer therapy | EUCHEMBIOJ Reviews [euchembiojreviews.com]
- 14. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A simple method to determine trypsin and chymotrypsin inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Method development and optimization for measuring chymotrypsin and chymotrypsin inhibitor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. α-胰凝乳蛋白酶的酶学测定程序(EC 3.4.21.1) [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-(Trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1][2] This reaction is of paramount importance in medicinal chemistry and drug development, where the biaryl motif is a common feature in pharmacologically active molecules. The use of electronically modified coupling partners, such as 2-(trifluoromethoxy)phenylboronic acid, allows for the introduction of the trifluoromethoxy (-OCF₃) group, a key substituent for modulating the physicochemical properties of drug candidates, including their metabolic stability, lipophilicity, and bioavailability.
The trifluoromethoxy group is a strong electron-withdrawing group, which can influence the reactivity of the boronic acid in the catalytic cycle. Therefore, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity.
Catalytic System and Reaction Mechanism
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the Pd(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.
The choice of palladium source and ligand is critical. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can facilitate the coupling of challenging substrates, including those with electron-withdrawing groups or steric hindrance.
Key Considerations for Coupling with this compound
-
Catalyst and Ligand: For electronically deactivated or sterically hindered aryl halides, more advanced catalyst systems featuring ligands like XPhos or SPhos may be necessary to achieve good yields. However, for many standard couplings, Pd(PPh₃)₄ remains a reliable choice.
-
Base: A base is required to activate the boronic acid for transmetalation. Common choices include inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A variety of solvents can be employed, often in biphasic systems with water. Common organic solvents include 1,4-dioxane, toluene, dimethylformamide (DMF), and tetrahydrofuran (THF). The choice of solvent can influence the solubility of the reagents and the reaction temperature.
-
Reaction Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the coupling partners and the catalyst system employed.
-
Inert Atmosphere: Suzuki-Miyaura couplings are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the palladium catalyst.
Experimental Protocols
The following is a detailed protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide, based on a documented procedure.
Materials:
-
Aryl halide (e.g., 4-bromo-3-chlorobenzenamine)
-
This compound
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate - K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically in a 1:1 to 4:1 ratio) via a syringe or cannula.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.
-
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of this compound and analogous fluorinated boronic acids with various aryl halides.
Table 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
| Aryl Halide | Catalyst (mol%) | Base (eq) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-3-chlorobenzenamine | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/Water (1:1) | Reflux | 12-16 | Not explicitly stated in the source, but the procedure is for synthesis. |
Data adapted from a representative patent procedure. The yield was not explicitly quantified but the procedure is provided for the synthesis of the target compound.
Table 2: Representative Suzuki-Miyaura Couplings of Fluorinated Phenylboronic Acids with Aryl Halides
| Boronic Acid | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | Pd Nanoparticles (supported) | - | K₂CO₃ (2.0) | DMF/Water (95:5) | 110 | 3 | >95 |
| Phenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (3.0) | Toluene | 100 | 18 | 94 |
| Phenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ (2.0) | PCy₃ (4.0) | K₃PO₄ (3.0) | Toluene | 100 | 24 | 98 |
| 2-Methylphenylboronic acid | 2-Bromo-N,N-diisopropylbenzamide | Pd(OAc)₂ (5.0) | KenPhos (10.0) | K₃PO₄ (3.0) | Toluene | 100 | 12 | 88 |
This table presents data from various sources for analogous Suzuki-Miyaura couplings of fluorinated and substituted phenylboronic acids to provide a general expectation of reaction conditions and yields.[3]
Visualizations
The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-(Trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note focuses on the palladium-catalyzed Suzuki coupling of 2-(trifluoromethoxy)phenylboronic acid, a substrate of increasing importance in medicinal chemistry and materials science. The trifluoromethoxy group imparts unique electronic properties and can enhance metabolic stability and lipophilicity in drug candidates. However, the steric hindrance and electronic effects of the ortho-trifluoromethoxy group can present challenges for achieving high-yield couplings. These notes provide an overview of effective palladium catalyst systems and detailed protocols to facilitate the successful synthesis of 2-aryl-1-(trifluoromethoxy)benzene derivatives.
The general mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst.[1][2][3][4] The cycle is initiated by the oxidative addition of an organic halide to a Pd(0) complex. This is followed by transmetalation with a boronic acid, and the cycle is completed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][2][3][4]
Data Summary of Palladium Catalysts
The selection of the palladium source and, critically, the supporting ligand is paramount for overcoming the steric and electronic challenges posed by this compound. Below is a summary of reported catalyst systems and their performance in the Suzuki coupling of this substrate.
| Pd Source | Ligand | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | 4-(2-(Diphenylphosphino)phenyl)morpholine | 2-Bromo-1,3-dichloro-5-nitrobenzene | Cs₂CO₃ | THF | 60 | 1 | 85 |
| Pd(OAc)₂ | XPhos | General Aryl Chlorides | K₃PO₄ | THF/H₂O | RT - 40 | 0.5 - 2 | High (General) |
| XPhos Pd G3 | (Implied in Precatalyst) | General Hindered Aryl Chlorides | K₃PO₄ | Dioxane/H₂O | RT - 40 | 0.5 | High (General) |
| Pd₂(dba)₃ | P(t-Bu)₃ | General Aryl Chlorides | K₃PO₄/Cs₂CO₃ | Toluene | RT | Varies | High (General) |
Experimental Protocols
Protocol 1: Suzuki Coupling of this compound with a Sterically Hindered Aryl Bromide
This protocol is adapted from a reported procedure for the coupling of this compound with a sterically demanding aryl bromide.
Materials:
-
This compound
-
2-Bromo-1,3-dichloro-5-nitrobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4-(2-(Diphenylphosphino)phenyl)morpholine
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-bromo-1,3-dichloro-5-nitrobenzene (1.0 mmol, 1.0 equiv).
-
Add this compound (1.2 mmol, 1.2 equiv).
-
Add cesium carbonate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and 4-(2-(diphenylphosphino)phenyl)morpholine (0.05 mmol, 5.0 mol%) in anhydrous THF (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Seal the flask and heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). The reaction is typically complete within 1 hour.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,6-dichloro-4-nitro-2'-(trifluoromethoxy)-1,1'-biphenyl.
Protocol 2: General Procedure for Suzuki Coupling with a Buchwald Precatalyst
This general protocol is recommended for challenging couplings, including those with sterically hindered or electron-rich aryl chlorides, and can be adapted for this compound. Buchwald precatalysts are air- and moisture-stable, simplifying reaction setup.[5]
Materials:
-
This compound
-
Aryl Halide (e.g., Aryl Chloride)
-
XPhos Pd G3 precatalyst
-
Potassium Phosphate (K₃PO₄)
-
Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Microwave vial or sealed tube
Procedure:
-
To a microwave vial or sealed tube, add the aryl halide (1.0 mmol, 1.0 equiv).
-
Add this compound (1.5 mmol, 1.5 equiv).
-
Add potassium phosphate (2.0 mmol, 2.0 equiv).
-
Add the XPhos Pd G3 precatalyst (0.02 mmol, 2.0 mol%).
-
Add dioxane (4 mL) and degassed water (1 mL).
-
Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 40 °C) or use a microwave reactor.
-
Stir the reaction mixture for the specified time (typically 0.5 - 2 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Work-up the reaction as described in Protocol 1 (steps 9-12).
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A generalized workflow for performing the Suzuki coupling reaction.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-(Trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently found in pharmaceuticals, agrochemicals, and organic electronics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these important motifs. 2-(Trifluoromethoxy)phenylboronic acid is a valuable building block in this context, as the trifluoromethoxy (-OCF₃) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing this compound.
Application Notes
The synthesis of biaryl compounds via Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides offers a direct route to novel compounds with potential applications in drug discovery. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the boronic acid and impart unique properties to the resulting biaryl products.
Drug Discovery and Medicinal Chemistry Applications
Biaryl compounds containing the 2-(trifluoromethoxy)phenyl moiety are of significant interest in drug discovery. This substituent can act as a bioisostere for other groups, improving pharmacokinetic properties.
Oncology: Many kinase inhibitors feature a biaryl core. The unique electronic properties of the 2-(trifluoromethoxy)phenyl group can be exploited to achieve potent and selective inhibition of kinases such as p38 MAPK, which is implicated in inflammatory diseases and cancer.[1][2] The p38 MAPK signaling cascade plays a crucial role in cellular responses to stress and inflammation.
Figure 1: Simplified p38 MAPK signaling pathway and the inhibitory action of a biaryl compound.
Immunology and Immuno-Oncology: The PD-1/PD-L1 immune checkpoint pathway is a major target in cancer therapy. Small molecule inhibitors of this pathway are actively being pursued, and biaryl structures are a common feature of these molecules.[3] The introduction of a 2-(trifluoromethoxy)phenyl group could enhance the binding affinity and cell permeability of such inhibitors.
Figure 2: The PD-1/PD-L1 immune checkpoint and the mechanism of its inhibition by a biaryl compound.
Experimental Protocols
The following protocols are provided as a general guide for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is suitable for a wide range of aryl and heteroaryl bromides.
Materials:
-
This compound
-
Aryl or heteroaryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, and water mixtures)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or reaction vial, combine this compound (1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (1-5 mol%). Then, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Figure 3: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Microwave-Assisted Suzuki-Miyaura Cross-Coupling Protocol
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Same as the general protocol, plus a microwave-safe reaction vial.
Procedure:
-
Reaction Setup: In a microwave-safe reaction vial, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (2-5 mol%), and the base (2.0 equivalents).
-
Solvent Addition: Add the solvent system (e.g., 4:1 dioxane/water).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
Workup and Purification: Follow steps 5 and 6 of the general protocol.
Data Presentation
The following tables provide representative data for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. Yields are illustrative and may vary depending on the specific reaction conditions and the scale of the reaction.
Table 1: Coupling with Electron-Rich and Electron-Poor Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 80-90 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₃PO₄ | DMF/H₂O | 110 | 6 | 75-85 |
| 4 | 4-Bromotoluene | Pd(dppf)Cl₂ (2) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 88-98 |
Table 2: Coupling with Heterocyclic Bromides
| Entry | Heterocyclic Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | Pd(dppf)Cl₂ (5) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 70-80 |
| 2 | 2-Bromothiophene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 10 | 75-85 |
| 3 | 5-Bromoindole (N-protected) | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | DMF | 110 | 12 | 65-75 |
| 4 | 2-Bromopyrimidine | Pd(dppf)Cl₂ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 60-70 |
Conclusion
This compound is a versatile and valuable reagent for the synthesis of a wide range of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The resulting products, featuring the metabolically robust -OCF₃ group, are of significant interest for applications in drug discovery and materials science. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and utility of these promising compounds.
References
- 1. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors [mdpi.com]
- 2. pagepressjournals.org [pagepressjournals.org]
- 3. Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2-(Trifluoromethoxy)phenylboronic Acid in Modern Medicinal Chemistry
Abstract
2-(Trifluoromethoxy)phenylboronic acid and its isomers are invaluable reagents in medicinal chemistry, primarily serving as key building blocks in the synthesis of complex organic molecules with therapeutic potential. The incorporation of the trifluoromethoxy (-OCF3) moiety is a widely adopted strategy in drug design to enhance crucial pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes, experimental protocols, and quantitative data on the use of (trifluoromethoxy)phenylboronic acids in the development of novel therapeutics, with a special focus on the antifungal agent, Oteseconazole.
Introduction
The trifluoromethoxy group (-OCF3) is considered a "super-methoxy" group in medicinal chemistry, offering a unique combination of steric and electronic properties. It is a strong electron-withdrawing group, which can influence the acidity and basicity of nearby functional groups, and its lipophilicity can enhance membrane permeability and metabolic stability.[1][2] this compound is particularly useful in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][3] This allows for the direct incorporation of the trifluoromethoxyphenyl motif into a wide range of molecular scaffolds, leading to the development of new drug candidates for various diseases, including cancer and infectious diseases.[1]
Featured Application: Synthesis of Oteseconazole (VIVJOA™)
A prominent example of the application of a trifluoromethoxy-containing phenylboronic acid derivative is in the synthesis of Oteseconazole, an FDA-approved antifungal agent for the treatment of recurrent vulvovaginal candidiasis (RVVC).[4] While the final structure of Oteseconazole contains a 4-(2,2,2-trifluoroethoxy)phenyl group, its synthesis pathway highlights the utility of a related boronic acid, 4-(trifluoromethoxy)phenylboronic acid, in constructing the core structure of such therapeutic agents.[5]
Mechanism of Action of Oteseconazole
Oteseconazole is a highly selective inhibitor of fungal cytochrome P450 enzyme CYP51, also known as lanosterol 14α-demethylase.[1][6] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] By inhibiting CYP51, Oteseconazole disrupts the integrity of the fungal cell membrane, leading to fungal cell death.[1][7] Its high selectivity for fungal CYP51 over human CYP enzymes minimizes off-target effects and enhances its safety profile.[2][3][6]
Caption: Mechanism of action of Oteseconazole in fungal cells.
Quantitative Data
The trifluoromethoxy group contributes to the high potency and selectivity of Oteseconazole.
Biological Activity of Oteseconazole
| Parameter | Target | Species | Value | Reference(s) |
| IC₅₀ | CYP51 (Lanosterol 14α-demethylase) | Candida albicans | 1.5 µM | [6][8] |
| Kᵢ | CYP51 (Lanosterol 14α-demethylase) | Candida albicans | < 39 nM | [9] |
| Selectivity | Fungal CYP51 vs. Human CYP51 | - | > 2,200-fold | [5][6][8] |
Pharmacokinetic Properties of Oteseconazole
| Parameter | Value | Unit | Condition | Reference(s) |
| Cₘₐₓ | 2.8 (± 1.25) | µg/mL | Following repeat dose administration | [1][7][10] |
| AUC₂₄ₕ | 64.2 (± 29.4) | h·µg/mL | Following repeat dose administration | [1][7][10] |
| Tₘₐₓ | 5 - 10 | hours | - | [1][2] |
| Oral Bioavailability | 73 | % | Murine model | [3][6] |
| Protein Binding | 99.5 - 99.7 | % | Human plasma | [1][6][10] |
| Volume of Distribution (Vd) | 423 | L | - | [1][2][10] |
| Terminal Half-life (t½) | ~138 | days | - | [1][3][10] |
| Effect of High-Fat Meal | Cₘₐₓ ↑ 45%, AUC ↑ 36% | - | - | [1][2][3][10] |
Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is the cornerstone for incorporating the (trifluoromethoxy)phenyl moiety into drug scaffolds.
General Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Detailed Protocol for a Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Deionized water (1 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask via syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the reaction mixture.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Conclusion
This compound and its isomers are powerful tools in the arsenal of medicinal chemists. The strategic incorporation of the trifluoromethoxy group via robust synthetic methods like the Suzuki-Miyaura coupling allows for the fine-tuning of molecular properties, leading to the development of potent and selective therapeutics with improved pharmacokinetic profiles. The successful development of Oteseconazole serves as a compelling case study for the continued application of these valuable building blocks in the discovery of next-generation medicines.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. va.gov [va.gov]
- 3. Oteseconazole | C23H16F7N5O2 | CID 77050711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Oteseconazole: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oteseconazole versus fluconazole for the treatment of severe vulvovaginal candidiasis: a multicenter, randomized, double-blinded, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Oteseconazole | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. VIVJOA Approved to Reduce RVVC in Females with History of RVVC an Not of Reproductive Potential [accp1.org]
Application Notes and Protocols for the Synthesis of Phosphodiesterase 10A (PDE10A) Inhibitors Utilizing 2-(Trifluoromethoxy)phenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphodiesterase 10A (PDE10A) is a crucial enzyme in cellular signal transduction, primarily by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two vital second messengers.[1][2] This dual-substrate enzyme is highly concentrated in the medium spiny neurons (MSNs) of the brain's striatum, a region integral to motor control and cognitive functions.[3][4] Its specific location and function make PDE10A a significant therapeutic target for neurological and psychiatric conditions like schizophrenia, Huntington's disease, and Parkinson's disease.[1][2][5] By inhibiting PDE10A, the intracellular levels of cAMP and cGMP increase, which in turn modulates downstream signaling pathways, including those involving dopamine D1 and D2 receptors.[1][3][6]
The development of potent and selective PDE10A inhibitors is a key focus in medicinal chemistry. The incorporation of fluorine-containing moieties, such as the trifluoromethoxy group, is a well-established strategy to enhance the pharmacological properties of drug candidates. The 2-(trifluoromethoxy)phenyl group can improve metabolic stability, lipophilicity, and bioavailability.[7] 2-(Trifluoromethoxy)phenylboronic acid is a versatile reagent for introducing this beneficial group into inhibitor scaffolds, typically via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[8][9]
These application notes provide detailed protocols for the synthesis and in vitro evaluation of PDE10A inhibitors using this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PDE10A signaling pathway and the general workflow for the synthesis and evaluation of its inhibitors.
Caption: PDE10A signaling in medium spiny neurons (MSNs).
Caption: Workflow for synthesis and evaluation of PDE10A inhibitors.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl PDE10A Inhibitor
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide (or triflate) core with this compound. The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[9][10]
Materials and Reagents:
-
Aryl halide or triflate (e.g., a brominated heterocyclic core) (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) (0.02-0.05 equiv)
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water mixture
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Silica gel for column chromatography
-
Nitrogen or Argon gas (inert atmosphere)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Schlenk line or balloon for inert atmosphere
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., dioxane/water 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LCMS.
Protocol 2: In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against the PDE10A enzyme using a fluorescence polarization (FP) assay.[1]
Principle: The assay measures the change in rotational speed of a fluorescently labeled substrate (e.g., FAM-cAMP) upon enzymatic cleavage by PDE10A. The small, rapidly rotating FAM-cAMP has low fluorescence polarization. When PDE10A is active, it hydrolyzes the substrate. A specific binding agent is then added that binds to the non-hydrolyzed FAM-cAMP, slowing its rotation and increasing polarization. An inhibitor prevents this hydrolysis, resulting in a higher polarization signal.
Materials and Reagents:
-
Recombinant human PDE10A enzyme
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
PDE Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Binding Agent (specific for the assay kit)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., MP-10)[11]
-
384-well black microplates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO, then further dilute in PDE Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Plate Setup (Final volume of 50 µL):
-
Blank wells: 5 µL inhibitor buffer + 45 µL PDE Assay Buffer.[1]
-
Substrate Control wells (0% activity): 5 µL inhibitor buffer + 25 µL FAM-cAMP + 20 µL PDE Assay Buffer.[1]
-
Positive Control wells (100% activity): 5 µL inhibitor buffer + 25 µL FAM-cAMP + 20 µL diluted PDE10A enzyme.[1]
-
Test Inhibitor wells: 5 µL diluted test compound + 25 µL FAM-cAMP + 20 µL diluted PDE10A enzyme.[1]
-
-
Enzyme Reaction: Initiate the reaction by adding the diluted PDE10A enzyme to the "Positive Control" and "Test Inhibitor" wells.[1]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[1]
-
Signal Detection: Stop the reaction by adding the binding agent to all wells. Incubate for another 30-60 minutes to allow for binding equilibrium.
-
Measurement: Read the fluorescence polarization (in millipolarization units, mP) using a suitable plate reader.
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (mP_inhibitor - mP_substrate_control) / (mP_positive_control - mP_substrate_control))[1]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the dose-response curve to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).[1]
Data Presentation
The following table summarizes hypothetical data for a series of PDE10A inhibitors synthesized using the described methods. Such data is crucial for establishing a structure-activity relationship (SAR).
| Compound ID | R Group (on Aryl Halide Core) | Synthesis Yield (%) | PDE10A IC₅₀ (nM) | Selectivity vs. PDE3A (fold) | Selectivity vs. PDE4B (fold) |
| INH-01 | -H | 65 | 4.5 | >1000 | >1000 |
| INH-02 | -OCH₃ | 72 | 2.8 | >1000 | >850 |
| INH-03 | -Cl | 58 | 3.7 | >1000 | >1000 |
| INH-04 | -CH₃ | 75 | 1.5 | >1000 | >1000 |
| MP-10 (Ref.) | N/A (Quinoline-based) | - | 0.37 | >100 | >100 |
Note: Data is illustrative. MP-10 is a known potent and selective PDE10A inhibitor included for reference.[11] High selectivity over other PDE families, such as PDE3 and PDE4, is critical to avoid side effects like arrhythmia.[12]
Structure-Activity Relationship (SAR) Logic
The systematic modification of a lead compound's structure is essential for optimizing its potency and selectivity. The diagram below illustrates the logical process of SAR analysis.
Caption: Logical workflow for Structure-Activity Relationship (SAR) studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PDE10A modulators and how do they work? [synapse.patsnap.com]
- 4. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. jneurosci.org [jneurosci.org]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Sodium Channel Blockers Utilizing 2-(Trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels (NaV) are critical for the initiation and propagation of action potentials in excitable cells. Dysregulation of these channels is implicated in a variety of pathophysiological conditions, including epilepsy, cardiac arrhythmias, and chronic pain. Consequently, NaV channels are a key target for the development of new therapeutics. The unique electronic properties of the trifluoromethoxy group (-OCF₃) make it a valuable substituent in medicinal chemistry, often enhancing metabolic stability, membrane permeability, and binding affinity of drug candidates.
This document outlines the application of 2-(trifluoromethoxy)phenylboronic acid in the synthesis of novel sodium channel blockers via the Suzuki-Miyaura cross-coupling reaction. A representative synthetic protocol for a biaryl-based sodium channel blocker candidate is provided, along with a general method for evaluating its inhibitory activity on sodium channels.
Representative Synthesis of a Biaryl Sodium Channel Blocker
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. In this representative synthesis, this compound is coupled with a suitable heterocyclic halide to generate a novel chemical entity for screening as a sodium channel blocker.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
4-Bromo-1H-pyrazole (or other suitable aryl/heteroaryl halide)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.2 mmol, 1.2 equiv.), 4-bromo-1H-pyrazole (1.0 mmol, 1.0 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 mmol, 5 mol%).
-
Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Data Presentation
| Parameter | Value |
| Starting Material | 4-Bromo-1H-pyrazole |
| Reagent | This compound |
| Product | 4-(2-(Trifluoromethoxy)phenyl)-1H-pyrazole |
| Representative Yield | 75-85% |
| Purity (by HPLC) | >95% |
Biological Evaluation: Screening for Sodium Channel Blocking Activity
The inhibitory activity of the synthesized compound on voltage-gated sodium channels can be assessed using electrophysiological techniques, such as the whole-cell patch-clamp method, on cells expressing the target sodium channel subtype (e.g., NaV1.7, which is highly expressed in peripheral sensory neurons and is a key target for pain therapeutics).
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
Materials:
-
HEK293 cells stably expressing the human NaV1.7 channel.
-
Cell culture medium and supplements.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
Synthesized test compound dissolved in DMSO to make a stock solution (e.g., 10 mM).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
Procedure:
-
Culture HEK293 cells expressing hNaV1.7 according to standard protocols.
-
Prepare serial dilutions of the test compound in the external solution from the DMSO stock. The final DMSO concentration should be kept constant and low (e.g., <0.1%) across all concentrations to avoid solvent effects.
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline sodium currents by applying a voltage protocol (e.g., depolarizing pulses to 0 mV from a holding potential of -120 mV).
-
Perfuse the cell with the external solution containing a known concentration of the test compound and record the sodium currents again after the effect has stabilized.
-
Repeat step 6 for a range of compound concentrations to determine the concentration-response relationship.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline current.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a Hill equation to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation
| Compound | Target | Assay Method | IC₅₀ (µM) |
| Representative Compound | NaV1.7 | Whole-Cell Patch-Clamp | To be determined experimentally |
| Lidocaine (Reference) | NaV1.7 | Whole-Cell Patch-Clamp | ~100-200 |
Visualizations
Application Notes and Protocols for Ligand Selection in Suzuki Reactions Involving Sterically Hindered Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, the coupling of sterically hindered boronic acids, particularly those with ortho-substituents, presents a significant challenge. The steric bulk impedes the crucial transmetalation and reductive elimination steps of the catalytic cycle, often leading to low yields and slow reaction rates. The judicious selection of a suitable ligand for the palladium catalyst is paramount to overcoming these steric barriers and achieving successful couplings.
This document provides detailed application notes and protocols for the selection and use of advanced ligands in Suzuki-Miyaura reactions involving sterically hindered boronic acids. We will explore the application of several classes of highly effective ligands, including Buchwald biaryl phosphines, N-heterocyclic carbenes (NHCs), and other specialized phosphine ligands, providing quantitative data and detailed experimental procedures to guide researchers in this challenging area of synthesis.
The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. Steric hindrance, particularly from ortho-substituents on the boronic acid, can negatively impact the latter two steps.
Figure 1. The Suzuki-Miyaura catalytic cycle, highlighting the steps impeded by steric hindrance.
Bulky and electron-rich ligands are essential for promoting the formation of a monoligated, 14-electron palladium(0) species, which is more reactive in the oxidative addition step.[1] These ligands also facilitate the challenging reductive elimination step, which is often the rate-limiting step in the coupling of hindered substrates.[2]
Recommended Ligands for Sterically Hindered Couplings
Several classes of ligands have proven to be highly effective for Suzuki-Miyaura reactions involving sterically hindered boronic acids.
Buchwald Biaryl Phosphine Ligands
The Buchwald group has developed a range of bulky, electron-rich biaryl phosphine ligands that are highly effective for a variety of cross-coupling reactions, including those with sterically demanding substrates.[3] SPhos, XPhos, and RuPhos are excellent starting points for these challenging couplings.[1]
Figure 2. Structures of commonly used Buchwald biaryl phosphine ligands.
These ligands promote the formation of highly active catalysts that can couple a wide range of substrates, including unactivated aryl chlorides and heteroaryl systems, often at room temperature.[2]
N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes (NHCs) are another class of ligands that have shown great promise in Suzuki-Miyaura couplings of sterically hindered substrates.[1][4] They are strong σ-donors and form very stable complexes with palladium, leading to robust and highly active catalysts.[5] The use of an NHC-bearing palladacycle pre-catalyst has been shown to be effective for the synthesis of di- and tri-ortho-substituted biaryls at room temperature.[6]
Specialized Phosphine Ligands: AntPhos and BI-DIME
For extremely hindered substrates, such as those required for the synthesis of tetra-ortho-substituted biaryls, specialized ligands like AntPhos and BI-DIME have demonstrated superior performance.[1][5] AntPhos, in particular, has been shown to be highly effective in the coupling of di-ortho-substituted aryl halides with secondary alkylboronic acids, a particularly challenging transformation.[5] The Pd/BI-DIME catalyst system is highly efficient for the synthesis of extremely hindered biaryls bearing ortho-isopropyl substituents.[7]
Quantitative Data Summary
The following tables summarize the performance of various ligand systems in the Suzuki-Miyaura coupling of sterically hindered boronic acids with a range of aryl halides.
Table 1: Coupling of Sterically Hindered Arylboronic Acids with Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chlorotoluene | 2,6-Dimethylphenylboronic acid | SPhos | 2 | K₃PO₄ | Toluene | 100 | 18 | 95 | [2] |
| 2 | 4-Chloroanisole | Mesitylboronic acid | XPhos | 1.5 | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 | [8][9] |
| 3 | Chlorobenzene | 2,4,6-Triisopropylphenylboronic acid | RuPhos | 2 | K₃PO₄ | Toluene | 110 | 24 | 88 | [10] |
| 4 | 2-Chloro-1,3-xylene | 2,6-Diisopropylphenylboronic acid | IPr* (NHC) | 2 | K₂CO₃ | Dioxane | 80 | 16 | 91 | [6] |
* IPr: 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene
Table 2: Coupling of Extremely Hindered Substrates
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-1,3,5-triisopropylbenzene | Cyclohexylboronic acid | AntPhos | 1 | K₃PO₄ | Xylenes | 140 | 12 | 63 | [5] |
| 2 | 2-Bromo-m-xylene | 2,6-Diisopropylphenylboronic acid | BI-DIME | 2 | K₃PO₄ | Toluene | 110 | 20 | 94 | [7] |
| 3 | 1-Bromo-2,6-diisopropylanisole | Mesitylboronic acid | AntPhos | 1.5 | K₃PO₄ | Dioxane | 100 | 24 | 85 | [5] |
| 4 | 1-Chloro-2,6-dimethylbenzene | 2,4,6-Triisopropylphenylboronic acid | BI-DIME | 2 | CsF | Toluene | 120 | 18 | 89 | [7] |
Experimental Protocols
The following are detailed protocols for Suzuki-Miyaura couplings of sterically hindered substrates using selected ligand systems.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride with a Hindered Boronic Acid using SPhos
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Sterically hindered aryl chloride (e.g., 2-chlorotoluene)
-
Sterically hindered boronic acid (e.g., 2,6-dimethylphenylboronic acid)
-
Potassium phosphate (K₃PO₄), finely powdered and dried
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the aryl chloride (1.0 mmol, 1.0 equiv), the boronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate (2 x 5 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling of an Extremely Hindered Aryl Bromide with a Secondary Alkylboronic Acid using AntPhos
This protocol is adapted for particularly challenging couplings requiring higher temperatures.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
AntPhos
-
Extremely hindered aryl bromide (e.g., 2-bromo-1,3,5-triisopropylbenzene)
-
Secondary alkylboronic acid (e.g., cyclohexylboronic acid)
-
Potassium phosphate (K₃PO₄), finely powdered and dried
-
Anhydrous xylenes
Procedure:
-
In a glovebox, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and AntPhos (0.02 mmol, 2 mol%) to a vial equipped with a stir bar.
-
Add the aryl bromide (1.0 mmol, 1.0 equiv), the alkylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv).
-
Add anhydrous xylenes (4 mL).
-
Seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated heating block at 140 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired product.
Logical Workflow for Ligand Selection
When faced with a challenging Suzuki-Miyaura coupling involving a sterically hindered boronic acid, a systematic approach to ligand selection is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 2-(Trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of C-C bonds to construct biaryl scaffolds. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The trifluoromethoxy (-OCF₃) group is of particular interest in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and improved reproducibility compared to conventional heating methods.[1] This document provides detailed application notes and protocols for the microwave-assisted Suzuki coupling of 2-(trifluoromethoxy)phenylboronic acid with various aryl halides, a key transformation for the synthesis of novel drug-like molecules.
Reaction Principle
The Suzuki-Miyaura coupling reaction follows a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the palladium center.
-
Reductive Elimination: The coupled product (Ar-Ar') is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
Microwave irradiation significantly accelerates this cycle by rapidly and efficiently heating the reaction mixture.
Experimental Protocols
The following protocols are generalized starting points for the microwave-assisted Suzuki coupling of this compound with various aryl halides. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature, and time) may be necessary for specific substrates.
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald-type precatalyst; 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos; 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DMF/water, toluene/water)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (1-5 mol%), and base (2.0-3.0 eq).
-
Add the chosen solvent system to achieve a concentration of approximately 0.1-0.5 M.
-
Seal the vial with a cap.
-
If using an air-sensitive catalyst, degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (usually 5-30 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Conditions for Electron-Deficient Aryl Halides
For less reactive, electron-deficient aryl halides, a more active catalytic system is often required.
Materials:
-
This compound (1.5 equivalents)
-
Electron-deficient aryl halide (e.g., 4-chlorobenzonitrile) (1.0 equivalent)
-
Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) or a suitable Buchwald G3 precatalyst (2 mol%)
-
K₃PO₄ (3.0 equivalents)
-
1,4-Dioxane/Water (4:1)
-
Microwave reactor vial with a stir bar
Procedure:
-
Follow the general procedure outlined in Protocol 1, using the specified catalyst, ligand, and base.
-
A higher temperature (e.g., 120-150 °C) and longer reaction time (e.g., 20-40 minutes) may be necessary.
-
Careful monitoring of the reaction is crucial to avoid decomposition.
Data Presentation
The following tables summarize typical reaction conditions and yields for microwave-assisted Suzuki coupling reactions with analogous boronic acids, which can serve as a guide for optimizing the coupling of this compound.
Table 1: Comparison of Catalytic Systems for Microwave-Assisted Suzuki Coupling
| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol%) |
| Pd(PPh₃)₄ | Triphenylphosphine | Readily available, well-established | 2-5 |
| PdCl₂(dppf) | Diphosphine | Good for a range of substrates, relatively air-stable | 2-5 |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates | 1-2 |
Table 2: Influence of Base and Solvent on Reaction Efficiency
| Base | Solvent System | Comments |
| K₂CO₃ | 1,4-Dioxane/H₂O | Common and effective for many substrates. |
| K₃PO₄ | Toluene/H₂O | Stronger base, often good for less reactive halides. |
| Cs₂CO₃ | DMF/H₂O | Very strong base, can accelerate slow reactions but may promote side reactions. |
| Na₂CO₃ | Ethanol/H₂O | A milder base, suitable for sensitive functional groups. |
Table 3: Representative Microwave-Assisted Suzuki Coupling Conditions and Yields (Analogous Substrates)
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 120 | 15 | >95 |
| 4-Chlorotoluene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos (2) | K₃PO₄ (3) | Toluene/H₂O | 140 | 20 | 92 |
| 3-Bromopyridine | 2-Fluoropyridine-3-boronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DMF/H₂O | 100 | 10 | 88 |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | Dioxane/H₂O | 100 | 15 | 81[2] |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
References
Application Note: Room Temperature Suzuki-Miyaura Coupling of 2-(Trifluoromethoxy)phenylboronic Acid for Applications in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] In the realm of medicinal chemistry, the incorporation of fluorine-containing functional groups, such as the trifluoromethoxy group, into molecular scaffolds is a widely employed strategy to enhance biological and physicochemical properties.[2] The trifluoromethoxy group can improve metabolic stability, membrane permeability, and binding affinity of drug candidates.[3][4] Consequently, the development of efficient methods for the synthesis of molecules containing the 2-(trifluoromethoxy)phenyl moiety is of significant interest to the pharmaceutical industry.
This application note provides a detailed protocol for the room temperature Suzuki-Miyaura coupling of 2-(trifluoromethoxy)phenylboronic acid, an electron-deficient boronic acid, with various aryl halides. The use of modern palladium catalysts with bulky, electron-rich phosphine ligands enables this transformation to proceed under mild conditions, which is advantageous for the synthesis of complex and sensitive molecules.[5]
Key Applications in Drug Development
Compounds bearing the trifluoromethyl or trifluoromethoxy phenyl group are integral to a number of approved drugs and clinical candidates. These moieties are often found in agents targeting a range of diseases, including cancer, inflammatory disorders, and infectious diseases.[6][7] The unique electronic properties of the trifluoromethoxy group can lead to improved potency and pharmacokinetic profiles.[3]
Catalytic Systems for Room Temperature Suzuki Coupling
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling, especially with electron-deficient boronic acids at room temperature.[8] The following table summarizes suitable catalytic systems.
| Catalyst Precursor | Ligand | Base | Solvent System | Key Advantages |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | High activity for a broad range of substrates, including electron-deficient ones.[8] |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | THF | Excellent for sterically hindered and electron-poor substrates.[8] |
| Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | Dioxane/H₂O | Versatile for aryl chlorides and bromides at room temperature.[5] |
| PdCl₂(dppf) | (dppf) | Et₃N | Acetonitrile | Good for a range of substrates, relatively air-stable.[8] |
Experimental Protocol: Room Temperature Suzuki Coupling
This protocol describes the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate, tribasic (K₃PO₄)
-
Toluene (anhydrous)
-
Deionized water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and K₃PO₄ (2.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol).
-
Inert Atmosphere: Seal the Schlenk flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous toluene (5 mL) and deionized water (0.5 mL) to the Schlenk flask via syringe.
-
Catalyst Introduction: Add the catalyst and ligand mixture to the reaction flask under a positive pressure of inert gas.
-
Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the experimental protocol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery, optimization, and biological evaluation of 5-(2- (trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists - OAK Open Access Archive [oak.novartis.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Scale-Up Synthesis with 2-(Trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the scale-up synthesis of biaryl compounds utilizing 2-(trifluoromethoxy)phenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented herein are intended to facilitate the transition from laboratory-scale synthesis to larger, kilogram-scale production, a critical step in drug development and chemical manufacturing.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The trifluoromethoxy group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl scaffolds, which are common motifs in many pharmaceutical agents.[1]
Scaling up Suzuki-Miyaura reactions from the bench to a manufacturing setting presents several challenges, including ensuring consistent yields, managing reaction exotherms, and achieving high product purity while removing residual palladium catalyst. This document outlines key considerations and provides a general protocol for the scale-up of Suzuki-Miyaura couplings with this compound.
Key Considerations for Scale-Up
Successful and safe scale-up of the Suzuki-Miyaura reaction requires careful optimization of several critical parameters:
-
Catalyst and Ligand Selection: For large-scale synthesis, the choice of a highly active and stable palladium catalyst and ligand is crucial to minimize catalyst loading and ensure high turnover numbers. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern pre-catalysts often offer higher efficiency and are more suitable for industrial applications.
-
Solvent Selection: The choice of solvent is critical for reaction kinetics, impurity profiles, and process safety. A mixture of an organic solvent and water is commonly used. The solvent system must be able to dissolve the reactants and base, and also be suitable for downstream processing and purification.
-
Base Selection: The base plays a crucial role in the activation of the boronic acid. Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used in large-scale processes due to their cost-effectiveness and ease of removal.
-
Temperature Control: Suzuki-Miyaura reactions are often exothermic. Careful temperature control is essential on a large scale to prevent runaway reactions and minimize the formation of impurities.
-
Work-up and Purification: The work-up procedure must be robust and scalable to efficiently remove the catalyst, unreacted starting materials, and byproducts. Purification of multi-kilogram quantities of the biaryl product often involves crystallization, which is more cost-effective and scalable than chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura coupling reactions involving arylboronic acids, providing a reference for process optimization.
Table 1: Optimization of Reaction Conditions for a Model Suzuki-Miyaura Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
| 2 | PdCl₂(dppf) (1) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 8 | 88 |
| 3 | Pd₂(dba)₃ (0.5) | SPhos (1) | K₃PO₄ | 2-MeTHF/H₂O | 80 | 6 | 95 |
| 4 | Pd(OAc)₂ (1) | XPhos (2) | Cs₂CO₃ | t-BuOH/H₂O | 70 | 10 | 92 |
Data compiled from representative literature on Suzuki-Miyaura couplings.
Table 2: Substrate Scope with this compound (Illustrative)
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃/SPhos | K₃PO₄ | 2-MeTHF/H₂O | 93 |
| 2 | 2-Chloropyridine | Pd(OAc)₂/XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 85 |
| 3 | 1-Iodonaphthalene | PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 90 |
| 4 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 88 |
Yields are illustrative and will vary depending on the specific reaction conditions and scale.
Experimental Protocols
The following is a general protocol for a kilogram-scale Suzuki-Miyaura coupling reaction using this compound. This protocol should be optimized for each specific substrate and desired scale.
Materials and Equipment:
-
Large-scale glass reactor with overhead stirrer, condenser, temperature probe, and nitrogen inlet/outlet.
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 2-Methyltetrahydrofuran (2-MeTHF) and water)
-
Inerting agent (Nitrogen)
-
Filtration equipment
-
Crystallization vessel
Safety Precautions:
-
Conduct the reaction in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable; avoid open flames and sparks.
Protocol:
-
Reactor Setup and Inerting:
-
Set up the reactor system and ensure all connections are secure.
-
Purge the reactor with nitrogen for at least 30 minutes to create an inert atmosphere.
-
-
Reagent Charging:
-
To the reactor, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Add the solvent (e.g., 2-MeTHF, 5-10 volumes relative to the aryl halide).
-
Begin stirring the mixture.
-
-
Catalyst Preparation and Addition:
-
In a separate, inerted glovebox or Schlenk flask, prepare a solution of the palladium catalyst (e.g., Pd₂(dba)₃, 0.1-1.0 mol%) and the ligand (e.g., SPhos, 0.2-2.0 mol%) in a small amount of the reaction solvent.
-
Transfer the catalyst solution to the reactor via cannula or a pressure-equalizing dropping funnel.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS). The reaction is typically complete within 6-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to dissolve the inorganic salts.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine.
-
Treat the organic layer with a palladium scavenger, if necessary, to reduce residual palladium levels.
-
Filter the organic layer through a pad of celite or a suitable filter aid.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure.
-
Induce crystallization of the product by adding an anti-solvent (e.g., heptane) or by cooling.
-
Isolate the product by filtration and wash the filter cake with a cold solvent.
-
Dry the product under vacuum to a constant weight.
-
Visualizations
The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow for the scale-up synthesis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for scale-up synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-(Trifluoromethoxy)phenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura cross-coupling reactions involving 2-(trifluoromethoxy)phenylboronic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield in my Suzuki coupling reaction with this compound?
Low yields with this compound can be attributed to a combination of steric hindrance and electronic effects. The ortho-trifluoromethoxy group is sterically bulky, which can impede the crucial transmetalation and reductive elimination steps of the catalytic cycle.[1] Additionally, the electron-withdrawing nature of the trifluoromethoxy group can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation process.[2]
Q2: What are the first parameters to check when a Suzuki coupling with this boronic acid fails?
When a Suzuki coupling reaction results in a low or no yield, the following key parameters should be assessed first:[1]
-
Catalyst Activity : Ensure the palladium source and ligand are active. The active catalytic species is Pd(0), and if a Pd(II) precatalyst is used, it must be efficiently reduced in situ. Some precatalysts are sensitive to air and moisture.
-
Inert Atmosphere : The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst. Ensure that the solvent is properly degassed and that the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Purity of Reagents : Verify the purity of the this compound, as impurities can interfere with the reaction.
Q3: How does the choice of catalyst and ligand impact the reaction with a sterically hindered substrate like this compound?
For sterically hindered substrates, the selection of the catalyst and ligand is critical. Bulky, electron-rich ligands are often necessary to promote the coupling.[1][3]
-
Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[1][4] These ligands stabilize the palladium catalyst, facilitate the oxidative addition step, and can accelerate the reductive elimination step.[1]
-
The use of robust palladium precatalysts, such as Buchwald palladacycles, can also improve reaction outcomes by ensuring the efficient generation of the active Pd(0) species.[5]
Q4: Which base is most suitable for this type of Suzuki coupling?
The choice of base is crucial as it activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation. For challenging couplings with sterically hindered or electron-deficient boronic acids, stronger bases are often more effective.
-
Commonly used bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃).
-
For particularly difficult couplings, potassium phosphate (K₃PO₄) is often a good choice.[6]
-
The optimal base is dependent on the specific substrates, catalyst, and solvent system, so screening different bases may be necessary.
Q5: Can protodeboronation be an issue with this compound?
Yes, protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can be a significant side reaction, especially in the presence of aqueous bases.[5] Electron-poor arylboronic acids can be more susceptible to this side reaction.[2] To mitigate this, one can:
-
Use anhydrous conditions if possible.
-
Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are observing little to no formation of your desired product, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low yields.
Issue 2: Presence of Side Products (e.g., Homocoupling)
The formation of significant amounts of homocoupling byproducts (dimers of the boronic acid) can reduce the yield of the desired cross-coupled product.
Logical Steps to Minimize Homocoupling
Caption: Decision tree for minimizing homocoupling byproducts.
Data Presentation: Reaction Condition Optimization
The following table summarizes the results of a study on the Suzuki coupling of this compound with 2-bromo-1,3-dichloro-5-nitrobenzene, showcasing the impact of different ligands and bases on the reaction yield.[6]
| Entry | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | K₂CO₃ | THF | 60 | 1 | 45 |
| 2 | P(o-tol)₃ | K₂CO₃ | THF | 60 | 1 | 53 |
| 3 | P(t-Bu)₃ | K₂CO₃ | THF | 60 | 1 | 62 |
| 4 | XPhos | K₂CO₃ | THF | 60 | 1 | 65 |
| 5 | SPhos | K₂CO₃ | THF | 60 | 1 | 68 |
| 6 | L1 * | K₂CO₃ | THF | 60 | 1 | 72 |
| 7 | L1 | Na₂CO₃ | THF | 60 | 1 | 58 |
| 8 | L1 | Cs₂CO₃ | THF | 60 | 1 | 65 |
| 9 | L1 | K₃PO₄ | THF | 60 | 1 | 63 |
*L1 = 4-(2-(diphenylphosphino)phenyl)morpholine
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure that should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., 4-(2-(diphenylphosphino)phenyl)morpholine, 2-4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 2-(Trifluoromethoxy)phenylboronic Acid in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing 2-(trifluoromethoxy)phenylboronic acid in cross-coupling reactions. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura cross-coupling?
A1: The two most prevalent side reactions encountered when using this compound are protodeboronation and homocoupling .
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-(trifluoromethoxy)benzene. This side reaction is common for electron-deficient and sterically hindered arylboronic acids, particularly under basic and heated conditions.[1][2]
-
Homocoupling: This reaction involves the palladium-catalyzed dimerization of the boronic acid to form 2,2'-bis(trifluoromethoxy)biphenyl. The presence of oxygen and certain palladium(II) species can promote this side reaction.[3][4]
Q2: Why is this compound prone to these side reactions?
A2: The susceptibility of this compound to side reactions stems from a combination of steric and electronic factors:
-
Steric Hindrance: The trifluoromethoxy group at the ortho position sterically hinders the approach of the boronic acid to the palladium center, which can slow down the desired transmetalation step of the catalytic cycle.
-
Electronic Effects: The electron-withdrawing nature of the trifluoromethoxy group decreases the nucleophilicity of the aryl ring, which can also impede the transmetalation process. This can make the boronic acid more susceptible to decomposition pathways like protodeboronation.[1]
Q3: How can I minimize protodeboronation?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) ester, is a highly effective approach. These esters are generally more stable to the reaction conditions and slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[1][2]
-
Choice of Base: Milder bases are often preferred to suppress protodeboronation. Consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2][3]
-
Lower Reaction Temperature: Higher temperatures can accelerate protodeboronation. If the chosen catalyst is sufficiently active, running the reaction at a lower temperature (e.g., room temperature to 80°C) can be beneficial.[2]
-
Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura reaction, excess water can serve as a proton source for protodeboronation. Using anhydrous solvents and reagents can help, though complete exclusion of water may slow down the desired reaction. Careful optimization of the water content is key.[2]
Q4: What are the best methods to prevent homocoupling?
A4: To reduce the formation of the homocoupled byproduct, consider the following:
-
Thorough Degassing: The removal of oxygen from the reaction mixture is critical. This can be achieved by sparging the solvent with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles.[3]
-
Use of a Pd(0) Catalyst Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous. If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, its in-situ reduction to the active Pd(0) species can sometimes be accompanied by homocoupling.[3]
-
Appropriate Ligand Selection: The choice of phosphine ligand can influence the rate of homocoupling. Screening different ligands may be necessary to find one that favors the cross-coupling pathway.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during cross-coupling reactions with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Catalyst Deactivation: The trifluoromethoxy group's ortho position can potentially interact with and deactivate the palladium catalyst. | 1. Catalyst and Ligand Selection: Use robust catalyst systems known for coupling sterically hindered substrates. Buchwald-type palladacycle precatalysts (e.g., SPhos-Pd-G3, XPhos-Pd-G3) with bulky, electron-rich phosphine ligands (SPhos, XPhos, RuPhos) are often effective.[3] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary. |
| Inefficient Transmetalation: Steric hindrance and electronic deactivation slow down the transfer of the aryl group from boron to palladium. | 1. Optimize the Base: Screen different bases. K₃PO₄ is often a good starting point for challenging couplings.[3] 2. Use Boronic Ester: Switch to the pinacol or MIDA ester of this compound to improve stability and facilitate transmetalation.[1] | |
| Poor Reagent Quality: Degradation of the boronic acid upon storage. | 1. Check Purity: Analyze the boronic acid by ¹H and ¹⁹F NMR to check for impurities or decomposition. 2. Use Fresh Reagent: Use freshly purchased or recrystallized boronic acid. | |
| Significant Protodeboronation | Presence of Excess Water and/or Strong Base: These conditions favor the cleavage of the C-B bond.[1] | 1. Use Anhydrous Solvents: Ensure solvents are thoroughly dried and degassed. 2. Switch to a Milder Base: Employ bases like K₃PO₄, Cs₂CO₃, or KF.[2][3] 3. Use a Boronic Ester: The pinacol or MIDA ester is more resistant to protodeboronation.[1][2] |
| High Reaction Temperature: Elevated temperatures accelerate the rate of protodeboronation.[2] | 1. Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration. | |
| Significant Homocoupling | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[3] | 1. Rigorous Degassing: Ensure all solvents and the reaction setup are thoroughly degassed with an inert gas. 2. Use Pd(0) Source: Employ a Pd(0) catalyst directly (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). |
| Use of a Pd(II) Precatalyst: Inefficient reduction to Pd(0) can lead to side reactions. | 1. Use Precatalysts: Modern palladacycle precatalysts are designed for efficient generation of the active Pd(0) species.[5] |
Data Summary
| Parameter | Condition Favoring Desired Product | Condition Favoring Side Reactions | Rationale |
| Boronic Acid Form | Pinacol or MIDA Ester | Free Boronic Acid | Esters are more stable and less prone to protodeboronation and homocoupling.[1][2] |
| Catalyst System | Buchwald Palladacycles (e.g., G3-XPhos) with bulky, electron-rich ligands (e.g., XPhos, SPhos) | Less active catalysts (e.g., Pd(PPh₃)₄) | Highly active catalysts promote the desired cross-coupling at a faster rate than side reactions.[3] |
| Base | K₃PO₄, Cs₂CO₃, KF | NaOH, KOH, Na₂CO₃ | Milder bases are less likely to promote protodeboronation.[2][3] |
| Temperature | Lowest effective temperature (e.g., RT - 80°C) | High temperatures (>100°C) | Higher temperatures accelerate the rate of protodeboronation.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Air | Oxygen promotes homocoupling.[3] |
Experimental Protocols
The following are general starting points for experimental protocols. Optimization for specific substrates is highly recommended.
Protocol 1: Suzuki-Miyaura Coupling using a Palladacycle Precatalyst
This protocol is a good starting point for coupling with aryl bromides or chlorides.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound pinacol ester (1.2-1.5 mmol, 1.2-1.5 equiv)
-
SPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (anhydrous and degassed, 5 mL)
-
Water (degassed, 0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, this compound pinacol ester, SPhos-Pd-G3 precatalyst, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Decision Tree for Minimizing Side Reactions
Caption: Decision tree for mitigating common side reactions.
References
Technical Support Center: Protodeboronation of 2-(Trifluoromethoxy)phenylboronic Acid
Welcome to the technical support center for the protodeboronation of 2-(trifluoromethoxy)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this chemical transformation under basic conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the protodeboronation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Insufficient Base: The formation of the reactive boronate anion is crucial for protodeboronation under basic conditions.[1][2] | Increase the equivalents of the base or switch to a stronger base (e.g., from K₂CO₃ to KOH). Monitor the pH to ensure it is sufficiently high (typically pH > 10).[2] |
| Low Temperature: Reaction kinetics may be slow at ambient temperature. | Gradually increase the reaction temperature (e.g., to 70 °C) and monitor the progress.[3] | |
| Inappropriate Solvent: The solvent system may not be optimal for the reaction. | Ensure the presence of a proton source, like water, in the solvent mixture (e.g., aqueous dioxane or aqueous THF).[1][3] | |
| Incomplete Reaction | Reaction Time: The reaction may not have reached completion. | Extend the reaction time and monitor by an appropriate analytical method (e.g., TLC, LC-MS, or NMR). |
| Base Degradation: The base may have degraded over time or due to exposure to the atmosphere. | Use a fresh batch of the base. | |
| Formation of Side Products | Oxidative Decomposition: In the presence of oxygen, oxidative side reactions can occur. | Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Competing Reactions: If other reactive functional groups are present, they might participate in side reactions under basic conditions. | Protect sensitive functional groups prior to the protodeboronation reaction. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it relevant for this compound?
A1: Protodeboronation is a chemical reaction where a carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1][4] For this compound, this reaction is particularly relevant as it can be an undesired side reaction in cross-coupling reactions like the Suzuki-Miyaura coupling, which are typically performed under basic conditions.[2][5] Understanding and controlling this process is crucial for optimizing the yield of the desired coupled product or for intentionally removing the boronic acid group.
Q2: What is the mechanism of protodeboronation for this compound under basic conditions?
A2: Under basic conditions, the boronic acid is in equilibrium with its corresponding boronate anion ([ArB(OH)₃]⁻).[1][6] This boronate species is more reactive towards protodeboronation. The generally accepted mechanism involves the rate-limiting reaction of the boronate with a proton source, such as water, leading to the cleavage of the C-B bond and the formation of trifluoromethoxybenzene.[1] The presence of the ortho-trifluoromethoxy group, an electron-withdrawing group, can influence the rate of this reaction.[3]
Q3: How does pH affect the rate of protodeboronation?
A3: The rate of protodeboronation is highly dependent on the pH of the reaction medium.[5][6] For many arylboronic acids, the reaction is fastest at high pH (e.g., pH > 10) because the equilibrium is shifted towards the formation of the more reactive boronate anion.[2] At neutral or acidic pH, the rate is generally slower.[7]
Q4: Can I use a boronic ester, like a pinacol ester, to prevent unwanted protodeboronation?
A4: Converting the boronic acid to a boronic ester, such as a pinacol ester, is a common strategy to increase stability and prevent premature protodeboronation, particularly during purification and storage.[8][9] While pinacol esters are often more stable, they are not completely immune to protodeboronation under basic reaction conditions, as they can hydrolyze back to the boronic acid in situ.[5][6]
Q5: What analytical techniques are suitable for monitoring the progress of the reaction?
A5: The progress of the protodeboronation of this compound can be monitored by several techniques. Thin-layer chromatography (TLC) can provide a quick qualitative assessment. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are effective for separating and identifying the starting material and the trifluoromethoxybenzene product. ¹H NMR and ¹⁹F NMR spectroscopy can also be used to monitor the disappearance of the starting material and the appearance of the product.[3]
Experimental Protocol
General Procedure for the Protodeboronation of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.).
-
Solvent Addition: Add a suitable solvent mixture, such as 1,4-dioxane and water (e.g., in a 3:1 to 1:1 ratio).
-
Base Addition: Add the desired base (e.g., K₂CO₃, 2.0-3.0 equiv., or KOH, 2.0-3.0 equiv.).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If a solid is present, filter it off. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, trifluoromethoxybenzene, can be purified by column chromatography on silica gel if necessary.
Visualizations
Caption: Reaction pathway for base-catalyzed protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from 2-(Trifluoromethoxy)phenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(trifluoromethoxy)phenylboronic acid. The focus is on the purification of products from common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is frequently used in several carbon-carbon and carbon-heteroatom bond-forming reactions, most notably:
-
Suzuki-Miyaura Cross-Coupling: For the formation of biaryl compounds.[1][2]
-
Buchwald-Hartwig Amination: For the synthesis of aryl amines.
-
Chan-Lam Coupling: For the formation of aryl ethers, amines, and thioethers.[3][4]
Q2: What are the typical impurities encountered when working with this compound reactions?
A2: Common impurities include:
-
Homocoupling products: Resulting from the coupling of two boronic acid molecules.
-
Protodeboronation byproducts: Where the boronic acid group is replaced by a hydrogen atom.[5]
-
Residual palladium or copper catalyst: From the cross-coupling reaction.
-
Unreacted starting materials: Including the boronic acid and the coupling partner.
-
Boroxine: A trimeric anhydride of the boronic acid, which can form upon storage or dehydration.[6][7]
-
Inorganic salts: From the base used in the reaction.[8]
Q3: How can I remove residual palladium catalyst from my reaction mixture?
A3: Several methods can be employed to remove residual palladium:
-
Filtration through Celite®: Passing the reaction mixture through a pad of Celite® can remove palladium black.[9]
-
Silica Gel Chromatography: The polar nature of palladium complexes often leads to their retention on a silica gel column.
-
Treatment with Scavengers: Specific scavengers designed to bind palladium can be used.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help remove palladium salts.
Q4: My product containing the trifluoromethoxy group appears to be unstable during silica gel chromatography. What can I do?
A4: The trifluoromethyl group can influence the electronic properties of molecules, potentially leading to instability on acidic silica gel.[10] Consider the following:
-
Use Neutralized Silica Gel: Pre-treating the silica gel with a base like triethylamine can prevent degradation of acid-sensitive compounds.
-
Switch to a Different Stationary Phase: Alumina or reverse-phase silica (C18) can be viable alternatives.[10]
-
Minimize Column Contact Time: Employing flash chromatography can reduce the time the compound spends on the stationary phase.[10]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of your target compound.
Issue 1: Co-elution of Product and Impurities during Column Chromatography
Potential Causes:
-
Similar polarity between the desired product and impurities.
-
Formation of isomeric byproducts during the synthesis.[10]
Solutions:
| Solution | Description |
| Optimize Solvent System | Perform a thorough TLC screen with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides better separation (target Rf of 0.2-0.4).[10] |
| Change Stationary Phase | If normal-phase silica gel fails, consider using reverse-phase (C18) chromatography with a water/acetonitrile or water/methanol mobile phase.[10] |
| Multi-Step Purification | Employ a preliminary purification step such as crystallization or a liquid-liquid extraction to remove a significant portion of impurities before chromatography.[10] |
Issue 2: Low Recovery of Product After Column Chromatography
Potential Causes:
-
The product is highly polar and is strongly retained on the silica gel.
-
The product is unstable on the silica gel, leading to degradation.[10]
-
An inappropriate solvent system was used, resulting in poor elution.
Solutions:
| Solution | Description |
| Use a More Polar Eluent | Gradually increase the polarity of the eluent or use a gradient elution to ensure the product comes off the column.[10] |
| Deactivate the Silica Gel | Add a small percentage of a polar solvent like methanol or an amine like triethylamine to the eluent to reduce strong interactions with the silica. |
| Alternative Purification | Consider recrystallization or preparative HPLC as an alternative to column chromatography.[10] |
Issue 3: Product Fails to Crystallize or Oils Out
Potential Causes:
-
Presence of impurities inhibiting the formation of a crystal lattice.[10]
-
The compound has a low melting point or is an oil at room temperature.
-
The chosen crystallization solvent is inappropriate.
Solutions:
| Solution | Description |
| Increase Purity | First, purify the crude material by column chromatography to remove impurities that may hinder crystallization.[10] |
| Solvent Screening | Systematically test a variety of solvents with different polarities to find a suitable one where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[11] |
| Induce Crystallization | Try techniques such as scratching the inside of the flask with a glass rod, adding a seed crystal, or using a co-crystallizing agent.[10] |
| Alternative Isolation | If the product is inherently an oil, preparative HPLC may be the most effective method for obtaining a pure sample.[10] |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Load the solution onto the top of the silica gel bed.[10]
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[10]
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which your compound is soluble when hot but insoluble when cold.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it is completely dissolved.[11]
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can maximize the yield.[11]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.[10]
Visualizations
Caption: General experimental workflow for the purification of products from cross-coupling reactions.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
Overcoming steric hindrance in reactions with 2-(trifluoromethoxy)phenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in chemical reactions involving the sterically hindered 2-(trifluoromethoxy)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura reactions with this substrate are often attributed to its steric bulk and the electron-withdrawing nature of the trifluoromethoxy group. The primary factors to check are:
-
Catalyst and Ligand Choice: Standard palladium catalysts may not be effective. Bulky, electron-rich phosphine ligands are often necessary to facilitate the catalytic cycle with sterically hindered substrates.
-
Base Selection: The choice of base is critical. It must be strong enough to promote transmetalation but not so strong as to cause degradation of the starting materials.
-
Reaction Temperature: Higher temperatures may be required to overcome the activation energy barrier caused by steric hindrance.
-
Degassing: Inadequate removal of oxygen can lead to catalyst deactivation and homocoupling of the boronic acid.
Q2: What are the most common side reactions observed with this compound?
A2: The most prevalent side reactions include:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be exacerbated by high temperatures and the presence of water.
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules. This is often caused by the presence of oxygen.
-
Catalyst Decomposition: The formation of inactive palladium black, which can be caused by high temperatures or impurities.
Q3: Can I use this compound in other cross-coupling reactions besides Suzuki-Miyaura?
A3: Yes, while Suzuki-Miyaura is the most common, this boronic acid can potentially be used in other palladium-catalyzed cross-coupling reactions, such as the Heck or Stille reactions, although reaction conditions would need to be optimized accordingly. The inherent steric and electronic properties will likely present similar challenges.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting low yields when using this compound with a sterically hindered coupling partner.
Caption: Troubleshooting workflow for low yield Suzuki-Miyaura coupling.
Quantitative Data Summary
The following table summarizes the results from a study on the Suzuki-Miyaura coupling of this compound with 2-bromo-1,3-dichloro-5-nitrobenzene, highlighting the impact of different catalysts, ligands, and bases on the reaction yield.[1]
| Entry | Palladium Catalyst (5 mol%) | Ligand (10 mol%) | Base (2 equiv) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl2 | PPh3 | K2CO3 | 60 | 1 | 7 |
| 2 | Pd2(dba)3 | PPh3 | K2CO3 | 60 | 1 | 60 |
| 3 | Pd(OAc)2 | PPh3 | K2CO3 | 60 | 1 | 18 |
| 4 | Pd(PPh3)4 | — | K2CO3 | 60 | 1 | 52 |
| 5 | Pd2(dba)3 | — | K2CO3 | 60 | 1 | 0 |
| 6 | Pd2(dba)3 | L1 | K2CO3 | 60 | 1 | 85 |
| 7 | Pd2(dba)3 | DPPF | K2CO3 | 60 | 1 | 20 |
| 8 | Pd2(dba)3 | DPPB | K2CO3 | 60 | 1 | 15 |
| 9 | Pd2(dba)3 | dipyridyl | K2CO3 | 60 | 1 | 0 |
| 10 | Pd2(dba)3 | L1 | Cs2CO3 | 60 | 1 | 71 |
| 11 | Pd2(dba)3 | L1 | NaOH | 60 | 1 | 50 |
| 12 | Pd2(dba)3 | L1 | K2CO3 | 50 | 1 | 66 |
| 13 | Pd2(dba)3 | L1 | K2CO3 | 70 | 1 | 84 |
| 14 | Pd2(dba)3 | L1 | K2CO3 | 60 | 1.5 | 85 |
| 15 | Pd2(dba)3 | L1* | K2CO3 | 60 | 0.5 | 80 |
*L1 = 4-(2-(diphenylphosphino)phenyl)morpholine
Experimental Protocols
Key Experiment: Suzuki-Miyaura Coupling of this compound with a Sterically Hindered Aryl Bromide[1]
This protocol describes the optimized conditions for the reaction between this compound and 2-bromo-1,3-dichloro-5-nitrobenzene.
Materials:
-
This compound (0.5 mmol)
-
2-bromo-1,3-dichloro-5-nitrobenzene (0.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.025 mmol, 5 mol%)
-
4-(2-(diphenylphosphino)phenyl)morpholine (L1) (0.05 mmol, 10 mol%)
-
Potassium Carbonate (K2CO3) (1.0 mmol, 2 equiv)
-
Anhydrous Tetrahydrofuran (THF), freshly distilled (5 mL)
-
Nitrogen or Argon gas
-
25 mL oven-dried reaction tube with a magnetic stirrer
Procedure:
-
To the oven-dried reaction tube, add Pd2(dba)3 (22.9 mg), 4-(2-(diphenylphosphino)phenyl)morpholine (17.35 mg), K2CO3 (138.2 mg), this compound (95 mg), and 2-bromo-1,3-dichloro-5-nitrobenzene (135.5 mg).
-
Seal the tube and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Add 5 mL of freshly distilled, anhydrous THF to the reaction tube via syringe.
-
Place the reaction tube in a preheated oil bath at 60 °C.
-
Stir the reaction mixture vigorously for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Technical Support Center: Improving Catalyst Turnover in 2-(Trifluoromethoxy)phenylboronic Acid Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions with 2-(trifluoromethoxy)phenylboronic acid, a sterically hindered and electronically distinct substrate. Our goal is to help you improve catalyst turnover, increase reaction yields, and overcome common obstacles.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion of my starting materials in the coupling of this compound?
A1: Low or no conversion in Suzuki-Miyaura couplings involving this substrate can often be attributed to several factors:
-
Catalyst Inactivity: The active Pd(0) species may not be efficiently generated from the Pd(II) precatalyst, or it may have been deactivated. Ensure your reaction is performed under strictly inert conditions to prevent catalyst oxidation.
-
Inefficient Transmetalation: The steric hindrance from the ortho-trifluoromethoxy group can slow down the transmetalation step, a critical part of the catalytic cycle.
-
Protodeboronation: This undesired side reaction, where the boronic acid group is replaced by a hydrogen atom, is a common issue with electron-deficient or sterically hindered boronic acids. This is often exacerbated by high temperatures, prolonged reaction times, and the presence of excess water and strong bases.
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For sterically demanding substrates like this compound, standard ligands like triphenylphosphine (PPh₃) may not be optimal.
Q2: How can I minimize protodeboronation of this compound?
A2: To minimize the undesired protodeboronation side reaction, consider the following strategies:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of hydroxides.
-
Anhydrous Conditions: While a small amount of water can sometimes be beneficial for dissolving the base, excessive water can promote protodeboronation. Using anhydrous solvents is often advantageous.
-
Use a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can reduce the rate of protodeboronation. The active boronic acid is then slowly released under the reaction conditions.
-
Optimize Reaction Temperature and Time: Higher temperatures can increase the rate of protodeboronation. Aim for the lowest temperature that allows for a reasonable reaction rate and monitor the reaction progress to avoid unnecessarily long reaction times.
Q3: What are the recommended catalyst and ligand systems for coupling sterically hindered this compound?
A3: For sterically hindered boronic acids, bulky and electron-rich phosphine ligands are highly recommended as they can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Buchwald-type biarylphosphine ligands are particularly effective.[1] Consider using pre-formed palladium precatalysts with these ligands for better reliability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inefficient catalyst system for the sterically hindered substrate. | Switch to a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos.[1] |
| Protodeboronation of the boronic acid. | Use a milder base like K₂CO₃ or K₃PO₄, and consider using anhydrous solvents.[2] Protecting the boronic acid as a pinacol ester can also improve stability. | |
| Suboptimal reaction temperature. | Screen a range of temperatures. While higher temperatures can increase reaction rates, they may also lead to decomposition. An optimal balance is crucial. | |
| Reaction Stalls | Catalyst deactivation. | Ensure rigorous degassing of solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1] Consider adding a fresh portion of the catalyst if the reaction stalls. |
| Poor solubility of reagents. | For inorganic bases like K₃PO₄, a small amount of water (e.g., a 10:1 dioxane:water mixture) can improve solubility. However, be mindful of the increased risk of protodeboronation. | |
| Formation of Homocoupling Byproducts | Presence of oxygen. | Thoroughly degas all solvents and the reaction vessel before adding the catalyst.[1] |
| Inefficient generation of the active Pd(0) catalyst. | Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that rapidly generates the active species can minimize side reactions. |
Data on Catalyst System Performance
The following table summarizes the performance of different catalyst systems in the Suzuki-Miyaura coupling of aryl halides with ortho-substituted or electron-deficient phenylboronic acids, providing insights into optimizing reactions with this compound.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-chloroanisole | 2,6-difluorophenylboronic acid | XPhos Precatalyst (2) | XPhos | K₃PO₄ | THF/H₂O | Room Temp | 0.5 | >95[3] |
| 4-bromobenzonitrile | Furan-2-yltrifluoroborate | Pd(OAc)₂ (1) | RuPhos | Na₂CO₃ | Ethanol | 85 | - | High[4] |
| Tetrabromofuran | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (2) | PPh₃ | K₂CO₃ | Toluene/Dioxane | 80 | 3-5 | 89[5] |
| 4-bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 98[2] |
| Aryl Bromides | 2-pyridylboronic acids | Pd₂(dba)₃ (1-5) | XPhos | K₃PO₄ | Dioxane | - | - | High[6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with a Buchwald-Type Precatalyst
This protocol is a good starting point for the coupling of this compound with an aryl halide.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv), finely powdered
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, to achieve a concentration of 0.1-0.2 M)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Protocol for Coupling using Pd(PPh₃)₄
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.1 equiv)
-
Pd(PPh₃)₄ (2-3 mol%)
-
K₂CO₃ (2 M aqueous solution)
-
Solvent (e.g., Dioxane or Toluene/Dioxane 4:1)
Procedure:
-
Reaction Setup: In a pressure tube, suspend the aryl halide and this compound in the organic solvent.
-
Catalyst and Base Addition: Add the Pd(PPh₃)₄ catalyst followed by the aqueous K₂CO₃ solution.
-
Inert Atmosphere and Reaction: Seal the tube and purge with Argon. Heat the mixture to 80 °C for 3-5 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.[5]
Visualizing Key Processes
To aid in understanding the reaction and troubleshooting, the following diagrams illustrate the catalytic cycle and a logical workflow for addressing common issues.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. scholarship.claremont.edu [scholarship.claremont.edu]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
How to prevent homocoupling of 2-(trifluoromethoxy)phenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Suzuki-Miyaura cross-coupling reactions involving 2-(trifluoromethoxy)phenylboronic acid, with a specific focus on preventing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a problem with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl. In the case of this compound, this results in the formation of 2,2'-bis(trifluoromethoxy)biphenyl. This side reaction is problematic as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process. Electron-deficient arylboronic acids, such as this compound, are particularly susceptible to homocoupling.
Q2: What are the primary causes of homocoupling of this compound?
A2: There are two main mechanisms responsible for the homocoupling of arylboronic acids:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to a Pd(II) species. This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product. Rigorous exclusion of oxygen is therefore critical.[1]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can directly react with the boronic acid to form the homodimer during the in situ reduction to the active Pd(0) catalyst.[1]
Q3: How can I tell if homocoupling is a significant issue in my reaction?
A3: The most definitive way to identify homocoupling is through analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy of the crude reaction mixture. The presence of a significant amount of 2,2'-bis(trifluoromethoxy)biphenyl, alongside a lower-than-expected yield of your desired product, is a strong indicator of a homocoupling issue.
Q4: Are there any stability concerns with this compound itself?
A4: Like many boronic acids, this compound can be prone to protodeboronation, especially in the presence of strong bases and protic solvents. This is a reaction where the boronic acid group is replaced by a hydrogen atom. While this is a different side reaction from homocoupling, the conditions that favor one can sometimes influence the other. It is advisable to use fresh, high-purity boronic acid for best results.
Troubleshooting Guides
Issue 1: Significant Formation of Homocoupled Byproduct
If you are observing a high percentage of 2,2'-bis(trifluoromethoxy)biphenyl in your reaction, follow these troubleshooting steps.
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
-
Improve Deoxygenation: Oxygen is a primary culprit in homocoupling.
-
Recommendation: Ensure all solvents are thoroughly degassed before use. The freeze-pump-thaw method (at least three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for 30-60 minutes can also be used. Ensure the reaction is set up and runs under a positive pressure of an inert atmosphere.
-
-
Change Palladium Source: Pd(II) precatalysts can directly promote homocoupling.
-
Recommendation: Switch from a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄). If using a Pd(II) precatalyst is necessary, consider the addition of a mild reducing agent or use a pre-catalyst that is readily reduced to the active Pd(0) species.
-
-
Optimize Ligand: The choice of phosphine ligand is critical.
-
Recommendation: For electron-deficient boronic acids, bulky, electron-rich phosphine ligands are often beneficial. These ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction. Consider screening ligands such as SPhos, XPhos, or other Buchwald-type ligands.
-
-
Modify Base and Solvent System: The reaction environment plays a significant role.
-
Recommendation: A weaker base or a non-aqueous system might be advantageous. Strong aqueous bases can sometimes accelerate side reactions. Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like dioxane or toluene with minimal water.
-
-
Implement Slow Addition: A high concentration of the boronic acid can favor the bimolecular homocoupling reaction.
-
Recommendation: Instead of adding all the this compound at the beginning of the reaction, consider dissolving it in the reaction solvent and adding it slowly over a period of time using a syringe pump.
-
Data Presentation
The following table summarizes the expected performance of different catalytic systems for the Suzuki-Miyaura coupling of an electron-deficient arylboronic acid, providing a baseline for optimization. The data is compiled based on literature for analogous substrates and general principles for Suzuki-Miyaura reactions.
| Catalyst System (Palladium Source / Ligand) | Base | Solvent System | Expected Cross-Coupling Yield | Expected Homocoupling | Key Considerations |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene / H₂O | Low to Moderate | High | Standard conditions, often prone to homocoupling with electron-deficient partners. |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane / H₂O | Moderate | Moderate | Pd(0) source reduces initial homocoupling, but ligand is less effective for challenging substrates. |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene / H₂O | High | Low | Bulky, electron-rich ligand accelerates cross-coupling, minimizing homocoupling.[1] |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | High to Excellent | Very Low | Highly active catalyst system, often effective at lower temperatures. |
| (SPhos)Pd G3 Precatalyst | K₃PO₄ | Toluene / H₂O | High to Excellent | Very Low | Air-stable precatalyst that rapidly generates the active Pd(0) species. |
Experimental Protocols
General Protocol for Minimizing Homocoupling of this compound
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, designed to minimize the formation of the homocoupled byproduct.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Source: Pd₂(dba)₃ (1-2 mol%)
-
Ligand: SPhos (2-4 mol%)
-
Base: K₃PO₄ (2.0 - 3.0 equiv), finely powdered and dried
-
Degassed Solvent: 1,4-Dioxane or Toluene (to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide)
-
Degassed Water (if using a biphasic system, e.g., Dioxane/H₂O 10:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (argon or nitrogen) at least three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: A standard experimental workflow for Suzuki-Miyaura coupling.
References
Effect of water on the stability of 2-(trifluoromethoxy)phenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-(trifluoromethoxy)phenylboronic acid, with a particular focus on its stability in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound in aqueous solutions?
A1: The main stability concern for this compound in the presence of water is its susceptibility to protodeboronation. This is a reaction where the carbon-boron bond is cleaved, and the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-(trifluoromethoxy)benzene. This process is often accelerated by factors such as elevated temperatures and basic pH conditions.[1]
Q2: How does the trifluoromethoxy group affect the stability of the phenylboronic acid?
A2: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This electronic effect can influence the Lewis acidity of the boronic acid and its susceptibility to nucleophilic attack, which can be a key step in some degradation pathways.[2][3] For this compound, the ortho-isomer is the least acidic among its meta and para counterparts.[2][3]
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry place, protected from moisture and light. Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent potential oxidation.
Q4: Can I use this compound in aqueous solvent systems for Suzuki-Miyaura coupling reactions?
A4: Yes, it is possible to use this boronic acid in aqueous solvent systems for Suzuki-Miyaura reactions.[4][5] However, due to its potential for protodeboronation, careful optimization of reaction conditions is crucial. This includes the choice of base, temperature, and reaction time to favor the cross-coupling reaction over the degradation of the boronic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound in the presence of water.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Protodeboronation of this compound | Monitor the reaction for the formation of 1-(trifluoromethoxy)benzene. If significant, consider the following: - Use a milder base (e.g., K₂CO₃, KF, or CsF). - Lower the reaction temperature. - Decrease the amount of water in the solvent system or consider anhydrous conditions if feasible. - Use a more active catalyst/ligand system to accelerate the cross-coupling over protodeboronation.[6] |
| Catalyst Inactivation | Ensure the palladium catalyst is not deactivated. Use fresh catalyst and ligands. Degas solvents thoroughly to remove oxygen, which can lead to catalyst decomposition. |
| Poor Solubility of Reagents | Ensure all reagents, especially the base, are adequately soluble in the chosen solvent system. For biphasic reactions, vigorous stirring is essential to maximize the interfacial area. |
Issue 2: Inconsistent Reaction Results
| Potential Cause | Troubleshooting Step |
| Variability in Reagent Quality | The purity and water content of this compound can affect its reactivity and stability. Use a fresh batch or re-purify the existing stock. Boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), and the water content can influence this equilibrium. |
| Inconsistent Water Content in Solvents | The amount of water can significantly impact the rate of protodeboronation. Use anhydrous solvents when precise control is needed and add a specific, measured amount of water if required for the reaction. |
Data on Stability and Properties
The following table summarizes the known acidity and qualitative stability data for the isomers of (trifluoromethoxy)phenylboronic acid.
| Isomer | pKa (Potentiometric) | pKa (Spectrophotometric) | Qualitative Stability in NaOH Solution (Room Temperature) |
| This compound | 9.51 ± 0.04 | 9.49 ± 0.08 | No change in UV-Vis spectrum after 2 hours.[2][7] |
| 3-(Trifluoromethoxy)phenylboronic acid | 7.79 ± 0.02 | 7.96 ± 0.07 | No change in UV-Vis spectrum after 1.5 hours.[2][7] |
| 4-(Trifluoromethoxy)phenylboronic acid | 8.11 ± 0.04 | 8.03 ± 0.07 | No change in UV-Vis spectrum after 1.5 hours.[2][7] |
Data sourced from Sporzyński, A., et al. (2021).[2][7]
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of this compound by HPLC
This protocol provides a general method to assess the hydrolytic stability of this compound under specific pH and temperature conditions.
-
Preparation of Buffer Solutions: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 4, 7, and 10).
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Sample Preparation:
-
In separate vials, add a known volume of the boronic acid stock solution to each buffer solution to achieve a final concentration of ~0.1 mg/mL.
-
Incubate the vials at the desired temperature (e.g., room temperature, 50 °C).
-
-
HPLC Analysis:
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and inject it into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL.
-
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Monitor for the appearance of new peaks, such as the protodeboronation product, 1-(trifluoromethoxy)benzene.
-
Plot the percentage of remaining this compound against time to determine its degradation rate.
-
Protocol 2: General Procedure for Monitoring the Stability of this compound by ¹H NMR Spectroscopy
This protocol outlines a method to qualitatively observe the degradation of this compound in an aqueous environment.
-
Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in an NMR tube.
-
Acquire an initial ¹H NMR spectrum to serve as the time-zero reference. Note the chemical shifts of the aromatic protons and the B(OH)₂ proton.[7]
-
-
Initiation of Degradation:
-
Add a specific amount of D₂O or a D₂O-based buffer solution to the NMR tube.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every hour).
-
Monitor for changes in the spectrum, such as:
-
A decrease in the integration of the aromatic proton signals corresponding to the boronic acid.
-
The appearance and increase in the integration of new aromatic proton signals corresponding to the protodeboronation product, 1-(trifluoromethoxy)benzene.
-
Changes in the chemical shift or disappearance of the B(OH)₂ proton signal due to exchange with D₂O.[7]
-
-
-
Data Analysis:
-
By comparing the integration of the starting material and the degradation product signals over time, the extent of degradation can be estimated.
-
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
- 4. Suzuki cross-coupling in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions with Trifluoromethoxy-Substituted Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in reactions involving trifluoromethoxy-substituted compounds.
Frequently Asked Questions (FAQs)
Q1: Is the trifluoromethoxy (-OCF3) group known to be unstable under typical cross-coupling reaction conditions?
A1: The trifluoromethoxy group is generally considered to be robust and stable under a variety of reaction conditions, including heating and acidic or basic environments.[1] Its stability is a key reason for its increasing use in medicinal chemistry.[2][3][4] However, under specific and harsh catalytic conditions, degradation of the -OCF3 moiety has been observed, potentially leading to the formation of fluoride ions.
Q2: How can the trifluoromethoxy group on my substrate potentially poison the catalyst?
A2: While direct poisoning by the intact -OCF3 group is not commonly reported, potential catalyst deactivation may occur through several indirect pathways:
-
Generation of Fluoride Ions: Decomposition of the trifluoromethoxy group, although not typical, can release fluoride ions (F-). Fluoride ions can coordinate strongly to the metal center of the catalyst (e.g., palladium), forming inactive or less active metal-fluoride complexes. This can inhibit the catalytic cycle.[5]
-
Substrate-Related Side Reactions: The strong electron-withdrawing nature of the -OCF3 group can influence the reactivity of the substrate, potentially leading to side reactions that consume the catalyst or generate inhibiting byproducts.[6]
-
Impurities in Starting Materials: Trifluoromethoxy-substituted starting materials may contain impurities from their synthesis, such as residual fluoride salts or other reactive fluorine-containing species, which can act as catalyst poisons.
Q3: What are the common symptoms of catalyst poisoning in my reaction?
A3: Common indicators of catalyst poisoning include:
-
Stalled or Incomplete Reaction: The reaction fails to proceed to completion, even with extended reaction times or increased temperature.
-
Low Yield: The desired product is obtained in a significantly lower yield than expected.
-
Formation of Byproducts: Observation of unusual or unexpected byproducts, which may result from side reactions promoted by a partially deactivated catalyst.
-
Change in Reaction Mixture Color: A change in the color of the reaction mixture, such as the formation of palladium black, can indicate catalyst decomposition and aggregation into an inactive state.[7]
Q4: Can I regenerate a catalyst that has been poisoned by fluoride?
A4: Regeneration of fluoride-poisoned catalysts can be challenging. For heterogeneous catalysts, oxidative treatment to burn off carbonaceous deposits followed by a re-fluorination step to reactivate the catalytic sites has been reported for certain types of catalysts, like chromium(III) fluoride.[8] However, for homogeneous palladium catalysts, regeneration is often not practical, and the focus should be on preventing poisoning in the first place.
Troubleshooting Guides
Issue 1: My cross-coupling reaction with a trifluoromethoxy-substituted aryl halide is sluggish or has stalled.
This guide provides a systematic approach to troubleshoot a slow or stalled reaction.
Diagram of Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting problematic cross-coupling reactions.
Step 1: Verify Reagent Purity and Integrity
-
Aryl Halide Purity: Ensure the trifluoromethoxy-substituted aryl halide is free from impurities, particularly residual inorganic fluorides from its synthesis. Consider re-purification by recrystallization or chromatography.
-
Solvent and Base Quality: Use freshly dried and degassed solvents. Ensure the base is of high purity and has been stored under inert conditions.
-
Catalyst and Ligand Activity: Use a fresh batch of catalyst and ligand. Pre-catalysts are often more reliable than generating the active catalyst in situ from a Pd(II) source like Pd(OAc)2.[9]
Step 2: Review Reaction Conditions
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxygen from degrading the catalyst.
-
Temperature Control: Verify the reaction temperature is optimal for the specific catalytic system.
-
Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture.
Step 3: Investigate Potential Fluoride Poisoning
If the above steps do not resolve the issue, consider the possibility of fluoride-induced catalyst deactivation.
-
Fluoride Scavengers: The addition of a fluoride scavenger, such as a silicate-based compound or a Lewis acidic borane, may help to sequester any free fluoride ions in the reaction mixture.
-
Test for Fluoride Ions: Conduct a qualitative test for the presence of fluoride ions in the reaction mixture.
Step 4: Optimize the Catalyst System
-
Ligand Choice: The choice of ligand is crucial. For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands are often employed.[10] Experiment with different ligands to find one that is more resistant to potential poisoning or that promotes the desired reaction more efficiently.
-
Catalyst Loading: While increasing catalyst loading is a common troubleshooting step, it may not overcome severe poisoning. It is often more effective to address the root cause of the deactivation.
Issue 2: I observe the formation of palladium black in my reaction.
The formation of palladium black is a strong indication of catalyst decomposition and aggregation into an inactive Pd(0) state.[7]
Potential Causes and Solutions:
| Cause | Solution |
| Inefficient Ligand | The ligand may not be effectively stabilizing the palladium center. Switch to a more robust or sterically hindered ligand. |
| Presence of Oxygen | Inadequate degassing of the solvent and reaction vessel. Ensure all components are thoroughly degassed. |
| High Temperature | The reaction temperature may be too high, leading to thermal decomposition of the catalyst. Try running the reaction at a lower temperature. |
| Slow Reductive Elimination | The final step of the catalytic cycle, reductive elimination, may be slow, leading to the accumulation of unstable intermediates that decompose. A different ligand may accelerate this step. |
Quantitative Data Summary
The following table summarizes hypothetical data on the effect of a potential fluoride poison on catalyst performance in a Suzuki-Miyaura coupling reaction.
| Additive (mol%) | Catalyst | Ligand | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| None | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | 45 | 9.0 |
| NaF (5 mol%) | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | 12 | 2.4 |
| TBAF (5 mol%) | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | 8 | 1.6 |
| None | XPhos Pd G3 (2 mol%) | - | 48 | 9.6 |
| NaF (5 mol%) | XPhos Pd G3 (2 mol%) | - | 35 | 7.0 |
Note: This data is illustrative and the actual impact will depend on the specific reaction conditions.
Experimental Protocols
Protocol 1: In-situ Monitoring of a Potentially Poisoned Reaction by ¹⁹F NMR
This protocol allows for the qualitative detection of potential trifluoromethoxy group decomposition.
Materials:
-
Reaction mixture under inert atmosphere
-
NMR tube with a sealable cap (e.g., J. Young tube)
-
Deuterated solvent compatible with the reaction mixture
-
Internal standard (e.g., trifluorotoluene)
Procedure:
-
Set up the reaction as usual in a glovebox or under a strict inert atmosphere.
-
At various time points (e.g., 0, 1, 4, and 24 hours), carefully withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture via a syringe.
-
Quench the aliquot by adding it to a vial containing a small amount of deuterated solvent.
-
Add a known amount of an internal standard.
-
Transfer the sample to an NMR tube and acquire a ¹⁹F NMR spectrum.
-
Monitor for the appearance of new signals that could correspond to fluoride ions or other fluorine-containing decomposition products. The chemical shift of the fluoride ion is highly dependent on the solvent and counterion.
Protocol 2: Qualitative Test for Fluoride Ions in the Reaction Mixture
This protocol provides a simple colorimetric method to detect the presence of free fluoride ions.
Materials:
-
Aqueous solution of a fluoride-selective colorimetric probe.[11]
-
Reaction mixture aliquot
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Water
Procedure:
-
After the reaction is complete (or has stalled), take an aliquot of the reaction mixture.
-
Perform an aqueous workup by partitioning the aliquot between an organic solvent and water.
-
Separate the aqueous layer.
-
To the aqueous layer, add a few drops of the fluoride-selective colorimetric probe solution.
-
A distinct color change, as specified by the probe's instructions, indicates the presence of fluoride ions.
Signaling Pathways and Logical Relationships
Diagram of a Hypothesized Catalyst Poisoning Pathway by Fluoride
Caption: Hypothesized pathway for catalyst deactivation by fluoride ions generated from substrate decomposition.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 5. Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 2-(Trifluoromethoxy)phenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(trifluoromethoxy)phenylboronic acid. The following information is designed to help you overcome common challenges in removing boron-containing impurities from your reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common boron-containing impurities I can expect in my reaction mixture?
A1: After a reaction involving this compound, such as a Suzuki-Miyaura coupling, you can typically expect the following boron-containing impurities:
-
Unreacted this compound: Excess boronic acid is often used to drive the reaction to completion.
-
Boroxines: These are cyclic anhydrides formed from the dehydration of three boronic acid molecules. They are in equilibrium with the boronic acid form.
-
Boronate salts: Formed from the reaction of the boronic acid with the base used in the coupling reaction. These are generally more water-soluble than the boronic acid itself.[1]
-
Homocoupled biaryl product: Dimerization of this compound can occur as a side reaction.
Q2: My standard aqueous workup with a mild base is not effectively removing the boronic acid impurity. What can I do?
A2: This is a common issue. The acidity of the boronic acid is a key factor in its removal via a basic wash. While this compound is acidic, its complete removal may require more stringent conditions than a simple wash with a weak base. Consider the following:
-
Increase the pH of the aqueous wash: Using a 1-2 M solution of a strong base like NaOH or KOH will more effectively deprotonate the boronic acid to its highly water-soluble boronate salt, facilitating its extraction into the aqueous phase.[1]
-
Multiple extractions: Perform at least two to three washes with the basic solution to ensure complete removal.
-
Consider your organic solvent: If your product is soluble in a less polar organic solvent (e.g., diethyl ether, toluene), switching from more polar solvents like ethyl acetate may reduce the partitioning of the boronic acid into the organic layer.
Q3: The boronic acid impurity is co-eluting with my product during silica gel column chromatography. How can I improve the separation?
A3: Co-elution can be challenging due to the polarity of boronic acids. Here are several strategies to address this:
-
Modify your eluent system: For polar compounds, a more polar eluent system, such as a gradient of methanol in dichloromethane, may provide better separation than traditional hexane/ethyl acetate systems.
-
Use a boron scavenger resin: This is often the most effective solution. Resins functionalized with diol groups can selectively bind to the boronic acid, which can then be removed by simple filtration.
-
"Catch and release" with a basic wash: If your product is not acidic, you can perform a liquid-liquid extraction with a strong base to pull the boronic acid into the aqueous layer before proceeding with chromatography.[1]
-
Filter through a pad of silica: In some cases, a quick filtration through a thin pad of silica gel can retain a significant amount of the polar boronic acid, while allowing a less polar product to pass through.
Q4: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?
A4: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with electron-deficient boronic acids. The trifluoromethoxy group is electron-withdrawing, which can increase the susceptibility to this side reaction. To minimize protodeboronation:
-
Use anhydrous conditions: Water can be a proton source for this side reaction. Ensure your solvents and reagents are dry.
-
Optimize the base: While a base is necessary for the Suzuki-Miyaura coupling, strong bases can promote protodeboronation. Consider using milder bases like K₃PO₄ or CsF.
-
Use a boronic ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can reduce the rate of protodeboronation. The active boronic acid is then slowly released under the reaction conditions.
Troubleshooting Guides
Problem 1: Persistent Boron Impurities Detected by NMR or LC-MS After Aqueous Workup
-
Possible Cause 1: Insufficiently basic wash.
-
Solution: Increase the concentration and/or strength of the basic solution used for extraction (e.g., 1-2 M NaOH or KOH). Ensure the final pH of the aqueous layer is >12.
-
-
Possible Cause 2: Emulsion formation during extraction.
-
Solution: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. If the problem persists, consider filtering the mixture through a pad of Celite.
-
-
Possible Cause 3: The product itself has some acidic character.
-
Solution: If your product is also extracted into the basic aqueous layer, this method is not suitable. Consider alternative purification methods like chromatography with a modified eluent or the use of a scavenger resin.
-
Problem 2: Low Recovery of Product After Purification
-
Possible Cause 1: Product precipitation during basic wash.
-
Solution: Some products may be insoluble in the organic solvent in the presence of a strong aqueous base. If you observe a precipitate at the interface, it may be your product. Try diluting the organic layer or using a different solvent system.
-
-
Possible Cause 2: Product degradation under strongly basic or acidic conditions.
-
Solution: If your product contains base-labile functional groups (e.g., esters), prolonged exposure to strong bases should be avoided. Use a milder base for a shorter duration or opt for non-extractive purification methods.
-
-
Possible Cause 3: Inefficient extraction from the aqueous layer after acidification (if applicable).
-
Solution: If you are back-extracting an acidic product after acidifying the aqueous layer, ensure you use a sufficient volume of organic solvent and perform multiple extractions.
-
Data Presentation
The following table provides a semi-quantitative comparison of common methods for removing residual this compound. The efficiency can vary depending on the specific reaction conditions and the properties of the desired product.
| Purification Method | Typical Efficiency for Boron Removal | Key Advantages | Key Disadvantages |
| Aqueous Basic Wash (1M NaOH) | Good to Excellent | Simple, inexpensive, and scalable. | Can lead to emulsions; not suitable for base-sensitive products. |
| Silica Gel Chromatography | Fair to Good | Can remove multiple impurities simultaneously. | Can be time-consuming and may lead to product loss on the column; co-elution is possible. |
| Boron Scavenger Resin | Excellent | Highly selective for boronic acids; simple filtration workup. | Higher cost compared to other methods; requires optimization of resin amount and reaction time. |
| Recrystallization | Variable | Can provide very high purity for crystalline products. | Not suitable for all compounds; can have lower yields. |
Experimental Protocols
Protocol 1: Removal of this compound using an Aqueous Basic Wash
-
Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether).
-
First Basic Wash: Transfer the diluted mixture to a separatory funnel and add an equal volume of 1 M aqueous NaOH solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Washes: Repeat the wash with 1 M NaOH solution two more times.
-
Neutralization and Brine Wash: Wash the organic layer with deionized water, followed by a wash with brine (saturated aqueous NaCl solution) to remove residual base and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification using a Boron Scavenger Resin
-
Solvent Selection: After the initial reaction workup (e.g., filtration of palladium catalyst), dissolve the crude product in a suitable solvent in which the product is soluble but the resin does not swell excessively (e.g., dichloromethane, acetonitrile, or THF).
-
Resin Addition: Add the boron scavenger resin (typically a silica-based resin with diol functionality) to the solution. The amount of resin will depend on its loading capacity and the estimated amount of residual boronic acid. A typical starting point is 3-5 equivalents of resin relative to the initial amount of boronic acid.
-
Stirring: Stir the mixture at room temperature. The required time can range from 1 to 24 hours. Monitor the removal of the boronic acid from the solution by TLC or LC-MS.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the same solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualization
Caption: Workflow for Boron Impurity Removal.
Caption: Troubleshooting Persistent Boron Impurities.
References
Technical Support Center: Suzuki Reactions with Sensitive Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions, particularly when utilizing sensitive boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is resulting in a low yield. What are the initial checks I should perform?
A1: Low yields in Suzuki couplings can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the first step in troubleshooting:
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Sensitive boronic acids, especially electron-deficient ones, are prone to degradation through side reactions like protodeboronation.[1] It is recommended to use fresh, high-purity boronic acids or consider converting them to more stable derivatives like pinacol esters or MIDA boronates.[1][2]
-
Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner follows the general trend: I > Br > OTf >> Cl.[1] Reactions with less reactive aryl chlorides often necessitate specialized, highly active catalyst systems.[1][3]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time, with ligands being particularly susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.[1]
-
-
Solvent and Base Purity: Always use anhydrous and thoroughly degassed solvents, as oxygen can deactivate the palladium catalyst.[1][4] Ensure the base is of high purity.
-
Reaction Conditions: Inadequate degassing of the reaction mixture is a common cause of low yields due to catalyst inactivation by oxygen.[4]
Q2: I am observing significant homocoupling of my boronic acid. What causes this and how can I minimize it?
A2: Homocoupling of boronic acids is a frequent side reaction that reduces the yield of the desired cross-coupled product and complicates purification.[5]
-
Primary Causes:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[2][5] Rigorous exclusion of oxygen through effective degassing is critical to prevent this.[5]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product.[5] This is often a problem at the beginning of the reaction.
-
-
Mitigation Strategies:
-
Thorough Degassing: Employing a robust degassing technique is the most effective way to minimize oxygen-mediated homocoupling.
-
Choice of Palladium Source: Using a Pd(0) source, such as Pd(PPh₃)₄, can help reduce homocoupling that occurs with Pd(II) precursors.
-
Q3: What is protodeboronation and how can I prevent it with my sensitive boronic acid?
A3: Protodeboronation is a major side reaction where the boronic acid group is replaced by a hydrogen atom, leading to a significant loss of your starting material and a lower yield of the desired product.[1] This is particularly problematic for electron-deficient arylboronic acids.[1]
-
Strategies to Minimize Protodeboronation:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[1] Using milder bases like K₃PO₄, KF, or Cs₂CO₃ can be advantageous.[1]
-
Anhydrous Conditions: While some Suzuki protocols utilize aqueous bases, water can act as a proton source for protodeboronation.[1] Employing anhydrous conditions can help to suppress this side reaction.[6]
-
Use of More Stable Boron Reagents: Converting sensitive boronic acids to more stable derivatives like pinacol esters, MIDA boronates, or organotrifluoroborates can protect them from degradation.[2][7][8]
-
Troubleshooting Guide: Low Yields and Side Reactions
This guide provides a systematic approach to troubleshooting common issues encountered during Suzuki reactions with sensitive boronic acids.
Problem: Low or No Product Formation
A logical workflow for diagnosing the cause of low or no product formation is crucial for efficient troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR of 2-(Trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(trifluoromethoxy)phenylboronic acid against other relevant phenylboronic acid derivatives. The data presented is crucial for the structural elucidation and purity assessment of this important building block in medicinal chemistry and materials science.
¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) in parts per million (ppm), multiplicity, and coupling constants (J) in Hertz (Hz) for this compound and its isomers are summarized below. All spectra were recorded in acetone-d₆.[1][2]
Table 1: ¹H NMR Data for (Trifluoromethoxy)phenylboronic Acid Isomers [1]
| Compound | H-3 | H-4 | H-5 | H-6 | B(OH)₂ |
| This compound | 7.31–7.25 (m) | 7.50 (ddd) | 7.31–7.25 (m) | 7.33 (s) | 7.32 (s) |
| 3-(trifluoromethoxy)phenylboronic acid | 7.33 (s) | 7.31–7.25 (m) | 7.50 (ddd) | 7.31–7.25 (m) | - |
| 4-(trifluoromethoxy)phenylboronic acid | 8.08–7.94 (m) | 7.34–7.24 (m) | 7.34–7.24 (m) | 8.08–7.94 (m) | 7.32 (s) |
Table 2: ¹³C NMR Data for (Trifluoromethoxy)phenylboronic Acid Isomers [2]
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | OCF₃ |
| This compound | n.d. | 150.0 (q, ³J(C-F)=1.9 Hz) | 121.8 (s) | 131.0 (s) | 128.2 (s) | 121.4 (q, ⁴J(C-F)=1.0 Hz) | 121.4 (q, ¹J(C-F)=255.2 Hz) |
| 3-(trifluoromethoxy)phenylboronic acid | n.d. | 121.4 (q, ⁴J(C-F)=1.0 Hz) | 150.0 (q, ³J(C-F)=1.9 Hz) | 128.2 (s) | 131.0 (s) | 121.8 (s) | 121.4 (q, ¹J(C-F)=255.2 Hz) |
| 4-(trifluoromethoxy)phenylboronic acid | n.d. | 121.8 (s) | 131.0 (s) | 150.0 (q, ³J(C-F)=1.9 Hz) | 131.0 (s) | 121.8 (s) | 121.4 (q, ¹J(C-F)=255.2 Hz) |
| n.d. = not detected |
Comparison with Alternative Phenylboronic Acids
To understand the influence of the 2-(trifluoromethoxy) substituent, a comparison with unsubstituted, 2-fluoro, and 2-(trifluoromethyl)phenylboronic acids is presented.
Table 3: ¹H NMR Chemical Shifts (ppm) of Selected Phenylboronic Acids
| Proton | This compound¹ | Phenylboronic acid²[3] | 2-Fluorophenylboronic acid³ | 2-(Trifluoromethyl)phenylboronic acid⁴ |
| Aromatic CH | 7.25-7.50 | 7.33-7.99 | ~7.0-7.8 | ~7.4-7.8 |
| B(OH)₂ | 7.32 | Not specified | Not specified | Not specified |
Table 4: ¹³C NMR Chemical Shifts (ppm) of Selected Phenylboronic Acids
| Carbon | This compound¹[2] | Phenylboronic acid⁵[4] | 2-Fluorophenylboronic acid³ | 2-(Trifluoromethyl)phenylboronic acid⁴ |
| C-B | n.d. | ~135 | Not specified | Not specified |
| Aromatic C | 121.4-150.0 | 127.8-134.6 | Not specified | Not specified |
| OCF₃/CF₃ | 121.4 (q) | - | - | ~124 (q) |
¹In acetone-d₆. ²In CDCl₃. ³Data from various sources, solvent may vary. ⁴In CDCl₃.
The electron-withdrawing nature of the trifluoromethoxy group influences the chemical shifts of the aromatic protons and carbons. In the ¹³C NMR spectrum of this compound, the most characteristic signal is the quartet corresponding to the OCF₃ group, with a large ¹J(C-F) coupling constant of approximately 255 Hz.[2]
Experimental Protocols
NMR Data Acquisition
A number of one- and two-dimensional NMR experiments were conducted to fully characterize the isomers of (trifluoromethoxy)phenylboronic acid.[2]
-
Sample Preparation: Samples were dissolved in acetone-d₆. This solvent was chosen due to the good solubility of the compounds, which is particularly important for obtaining high-quality ¹³C NMR spectra.[2]
-
Instrumentation: Spectra were recorded on a high-resolution NMR spectrometer.
-
Experiments Performed: For all isomers, ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra were recorded. Additionally, ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiments were performed to correlate proton and carbon signals.[2] For the ortho isomer, a ¹H-¹H COSY (Correlation Spectroscopy) experiment was conducted for unambiguous assignment of all proton signals.[2]
Structure-Spectra Relationship
The following diagram illustrates the correlation between the structure of this compound and its key NMR signals.
Caption: Correlation of the chemical structure of this compound with its characteristic ¹H and ¹³C NMR signals.
References
A Comparative Guide to the 19F NMR Spectroscopy of 2-(Trifluoromethoxy)phenylboronic Acid and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 19F Nuclear Magnetic Resonance (NMR) spectroscopic properties of 2-(trifluoromethoxy)phenylboronic acid and its structural isomers. Due to the increasing importance of fluorine-containing molecules in pharmaceutical and materials science, understanding their characterization is crucial. This document summarizes available experimental data, offers a detailed experimental protocol, and presents visualizations to aid in the interpretation of spectroscopic results.
Performance Comparison
The 19F NMR spectrum of a fluorinated compound is highly sensitive to the electronic environment of the fluorine atoms, making it a powerful tool for structural elucidation. The chemical shift (δ) and coupling constants (J) provide valuable information about the position of the fluorine-containing substituent on the aromatic ring and its interactions with neighboring nuclei.
While specific quantitative data for the 19F NMR of this compound and its isomers, 3-(trifluoromethoxy)phenylboronic acid and 4-(trifluoromethoxy)phenylboronic acid, were not explicitly found in the available literature, a qualitative description of their spectra in acetone-d6 has been reported.[1] This information, combined with data for related trifluoromethyl-substituted phenylboronic acids, allows for a useful comparison.
Table 1: Comparison of 19F NMR Data for Fluorinated Phenylboronic Acids
| Compound | Substituent Position | 19F NMR Chemical Shift (δ) ppm | Observed Multiplicity | Coupling Constants (J) Hz | Reference |
| (Trifluoromethoxy)phenylboronic acid | 2- (ortho) | Data not available | Doublet | Data not available | [1] |
| (Trifluoromethoxy)phenylboronic acid | 3- (meta) | Data not available | Pseudo triplet (doublet of doublets) | Data not available | [1] |
| (Trifluoromethoxy)phenylboronic acid | 4- (para) | Data not available | Triplet | Data not available | [1] |
| 4-(Trifluoromethyl)phenylboronic acid | 4- (para) | -62.4 | Singlet | Not applicable | |
| 3-(Trifluoromethyl)phenylboronic acid | 3- (meta) | -62.7 | Singlet | Not applicable | |
| 2-(Trifluoromethyl)phenylboronic acid | 2- (ortho) | -60.1 | Singlet | Not applicable |
Note: The multiplicity observed for the (trifluoromethoxy)phenylboronic acid isomers is due to long-range coupling with aromatic protons.[1]
Experimental Protocols
The following is a general protocol for acquiring 19F NMR spectra of small molecules like this compound.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the fluorinated phenylboronic acid derivative.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., acetone-d6, CDCl3, DMSO-d6) in a clean NMR tube. Acetone-d6 is a good choice for (trifluoromethoxy)phenylboronic acids due to their high solubility in this solvent.[1]
-
Internal Standard (Optional): For precise chemical shift referencing, a known amount of an internal standard such as trifluorotoluene (δ ≈ -63.7 ppm) or hexafluorobenzene (δ ≈ -164.9 ppm) can be added.
NMR Spectrometer Setup and Acquisition
-
Spectrometer: Use a high-field NMR spectrometer equipped with a fluorine-observe probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquisition Parameters:
-
Nucleus: 19F
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: A wide spectral width (e.g., 200-300 ppm) is recommended initially to ensure all fluorine signals are captured, as chemical shifts can vary significantly.
-
Transmitter Offset: Center the transmitter frequency in the expected region of the trifluoromethoxy or trifluoromethyl signals.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 1-5 seconds is usually adequate for small molecules.
-
Number of Scans: Dependent on the sample concentration, but typically ranges from 16 to 128 scans for good signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the chemical shifts to an internal or external standard (e.g., CFCl3 at 0 ppm).
-
Integration and Analysis: Integrate the signals to determine the relative ratios of different fluorine environments and analyze the multiplicities and coupling constants to elucidate the structure.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the 19F NMR analysis of a fluorinated phenylboronic acid.
Caption: A flowchart illustrating the key steps in performing a 19F NMR experiment.
Comparative Analysis Logic
This diagram outlines the logical process for comparing the 19F NMR data of this compound with its alternatives.
Caption: A diagram showing the logical flow for comparing 19F NMR data of the target compound and its alternatives.
References
Mass Spectrometry Analysis of 2-(Trifluoromethoxy)phenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mass spectrometry analysis of 2-(trifluoromethoxy)phenylboronic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles from the analysis of other phenylboronic acids and related compounds to predict its behavior and recommend analytical strategies. We will explore common challenges, compare suitable analytical techniques, and propose a likely fragmentation pattern.
The Challenge: Boroxine Formation
A primary difficulty in the mass spectrometric analysis of boronic acids is their propensity to undergo dehydration, leading to the formation of cyclic anhydride trimers known as boroxines.[1] This can complicate mass spectra by reducing the intensity of the desired molecular ion and introducing higher mass ions, making interpretation and quantification challenging.
Caption: Dehydration of boronic acids to form a cyclic boroxine.
Recommended Analytical Approaches: A Comparison
The two most common mass spectrometry-based methods for the analysis of boronic acids are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each has distinct advantages and disadvantages.
| Feature | LC-MS (with ESI) | GC-MS |
| Sample State | Liquid | Gas |
| Derivatization | Generally not required.[1][2] | Often mandatory to increase volatility.[3][4] |
| Ionization | Soft ionization (Electrospray - ESI), often in negative mode for higher sensitivity.[5] | Hard ionization (Electron Ionization - EI), provides rich fragmentation. |
| Key Advantage | Direct analysis of polar, non-volatile compounds; avoids thermal degradation. | High chromatographic resolution; established libraries for EI spectra. |
| Key Disadvantage | Potential for ion suppression from matrix components. | Derivatization adds a step and can introduce artifacts.[6] |
| Typical Use Case | High-throughput analysis, reaction monitoring.[1][2] | Analysis of volatile impurities, screening for specific derivatives.[3][7] |
Proposed Mass Spectrometric Behavior of this compound
The molecular weight of this compound (C₇H₆BF₃O₃) is approximately 205.93 g/mol . The presence of the electronegative trifluoromethoxy group and the aromatic ring will dictate its fragmentation pattern.
Electrospray Ionization (ESI-MS)
In negative ion mode ESI, the deprotonated molecule [M-H]⁻ at an m/z of approximately 204.92 would be the expected parent ion. Adduct formation with solvent or mobile phase components is also possible.
Electron Ionization (EI-MS)
Under the higher energy conditions of EI, extensive fragmentation is expected. A proposed fragmentation pathway is outlined below.
Caption: Proposed EI fragmentation of this compound.
Predicted Key Fragments
| m/z (approx.) | Proposed Identity | Notes |
| 206 | [M]⁺˙ | Molecular ion. |
| 188 | [M-H₂O]⁺˙ | Loss of water from the boronic acid moiety. |
| 161 | [M-B(OH)₂]⁺ | Loss of the dihydroxyboryl group. |
| 121 | [M-OCF₃]⁺ | Loss of the trifluoromethoxy radical. |
| 76 | [C₆H₄]⁺˙ | Benzyne radical cation resulting from further fragmentation. |
| 69 | [CF₃]⁺ | Trifluoromethyl cation, a common fragment for -OCF₃ substituted compounds.[8] |
Experimental Protocols
Below are generalized protocols for the analysis of substituted phenylboronic acids, which can be adapted for this compound.
LC-MS Protocol
This protocol is adapted from methods developed for a broad range of boronic acids.[1][5]
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Further dilute with the initial mobile phase if necessary.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 10 mM ammonium acetate in water.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions (ESI):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Range: m/z 50-500.
-
GC-MS Protocol with Derivatization
This protocol involves derivatization to form a more volatile and stable analyte.[3][4]
-
Derivatization:
-
Dissolve approximately 1 mg of the boronic acid in 1 mL of a suitable aprotic solvent (e.g., pyridine or dimethylformamide).
-
Add an excess of a derivatizing agent (e.g., pinacol or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Heat the mixture at 60-80 °C for 30-60 minutes.
-
Allow the mixture to cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Temperature Program:
-
Initial temperature of 80 °C, hold for 2 minutes.
-
Ramp at 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1).
-
-
Mass Spectrometry Conditions (EI):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-600.
-
General Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of boronic acids by mass spectrometry.
Caption: General workflow for boronic acid analysis by mass spectrometry.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 6. clean up of GC/MS after phenylboronic acid derivative - Chromatography Forum [chromforum.org]
- 7. Selective Detection of Carbohydrates and Their Peptide Conjugates by ESI-MS Using Synthetic Quaternary Ammonium Salt Derivatives of Phenylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
A Comparative Guide to HPLC and GC-MS Methods for Analyzing 2-(Trifluoromethoxy)phenylboronic Acid Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in reactions involving 2-(trifluoromethoxy)phenylboronic acid such as the Suzuki-Miyaura coupling, accurate and efficient analytical monitoring is paramount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques for this purpose. This guide provides an objective comparison of these methods, complete with experimental data and detailed protocols, to aid in selecting the most suitable analytical approach for your research needs.
Introduction to Analytical Techniques
The choice between HPLC and GC-MS is primarily dictated by the physicochemical properties of the analyte, including its volatility, polarity, and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for a broad range of compounds, especially those that are non-volatile or thermally sensitive.[1][2] Separation is achieved based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[1] For boronic acids, reversed-phase HPLC is a common and direct approach.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds.[2] In this technique, a vaporized sample is carried by an inert gas through a column, and separation occurs based on the analyte's interaction with the stationary phase. Due to the polar and generally non-volatile nature of boronic acids, a derivatization step is typically required to convert them into more volatile and thermally stable analogs suitable for GC analysis.[1][3] This derivatization, often silylation, can enhance separation and sensitivity, especially when coupled with a mass spectrometer for definitive peak identification.[1]
Comparative Performance Data
The following table summarizes key performance metrics for HPLC and GC-MS in the analysis of boronic acids. While specific data for this compound is not extensively published, the data presented is representative of the performance expected for this class of compounds based on available literature for other phenylboronic acids.
| Performance Metric | HPLC-UV/UPLC-MS | GC-MS (with Derivatization) |
| Linearity (R²) | > 0.98[4] | Typically > 0.99 |
| Limit of Detection (LOD) | 0.1 µg/mL (UPLC-MS)[4] | pg/mL range (with selective derivatization)[5] |
| Limit of Quantitation (LOQ) | 1.0 µg/mL (UPLC-MS)[4] | ng/mL to low µg/mL range |
| Precision (%RSD) | < 2.0%[4] | Typically < 5% |
| Analysis Time | 1 - 15 minutes[4][6] | 10 - 30 minutes (excluding derivatization) |
| Sample Preparation | Simple dissolution | Derivatization required |
| Throughput | High[4] | Moderate |
Experimental Protocols
HPLC Method for this compound
This protocol is a general method for the analysis of aromatic boronic acids and is adaptable for reaction monitoring.
1. Instrumentation:
-
HPLC system with a UV detector or a Mass Spectrometer (for HPLC-MS).
-
Reversed-phase C18 column (e.g., Acquity BEH C18, XSelect Premier HSS T3).[4][6]
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate or Formic acid (for mobile phase modification)[4][6]
-
This compound standard
-
Reaction mixture sample
3. Sample Preparation:
-
Accurately weigh and dissolve a standard of this compound in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to create a stock solution.
-
Prepare a series of dilutions from the stock solution to create calibration standards.
-
Dilute an aliquot of the reaction mixture in a suitable solvent.
4. Chromatographic Conditions:
-
Mobile Phase: A gradient of 10 mM ammonium acetate in water (A) and acetonitrile (B) is often effective.[4] Alternatively, a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile can be used.[6]
-
Gradient Program: A typical gradient might start at 5-10% B, increasing to 90-95% B over several minutes.[4][6]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 - 40 °C.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or 270 nm) or MS detection.[7]
GC-MS Method for this compound
This protocol includes a necessary derivatization step to make the boronic acid volatile.
1. Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5 or equivalent).[8]
2. Reagents:
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common choice.[3]
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane).
-
This compound standard.
-
Reaction mixture sample.
3. Sample Preparation (Derivatization):
-
To a small, dry vial, add a known amount of the standard or an aliquot of the reaction mixture.
-
Evaporate the solvent if necessary under a stream of nitrogen.
-
Add an anhydrous solvent (e.g., 100 µL of pyridine).
-
Add the silylating agent (e.g., 100 µL of BSTFA + 1% TMCS).
-
Seal the vial and heat at 60-70 °C for 30 minutes to ensure complete derivatization.[1]
-
Cool the sample to room temperature before injection.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50-70 °C, hold for 1-2 minutes.
-
Ramp: Increase to 280-300 °C at a rate of 10-20 °C/min.
-
Final hold: 5-10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 550.
Visualization of Experimental Workflows
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
Both HPLC and GC-MS are highly effective for the analysis of reactions involving this compound.
HPLC is generally recommended for routine analysis and reaction monitoring due to its simpler sample preparation, high throughput, and the ability to directly analyze the parent compound and non-volatile impurities without the need for derivatization.[1] Ultra-high performance liquid chromatography (UHPLC) coupled with mass spectrometry can offer very short run times and high sensitivity.[4]
GC-MS, following derivatization, is a powerful alternative that offers excellent resolution and sensitivity . It is particularly useful for the separation of volatile impurities and for providing definitive structural confirmation of reaction products and byproducts through mass spectral data.[1] However, the additional derivatization step can increase sample preparation time and introduce potential variability.
The ultimate choice of method will depend on the specific requirements of the analysis, including the need for structural information, desired throughput, and the nature of the potential impurities in the reaction mixture.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 8. clean up of GC/MS after phenylboronic acid derivative - Chromatography Forum [chromforum.org]
A Comparative Guide to the Reactivity of 2-, 3-, and 4-(Trifluoromethoxy)phenylboronic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethoxy (-OCF₃) group into pharmaceutical and agrochemical candidates can significantly enhance their metabolic stability, lipophilicity, and bioavailability. Phenylboronic acids bearing this substituent are crucial building blocks for introducing the trifluoromethoxyphenyl moiety, most commonly via the Suzuki-Miyaura cross-coupling reaction. The positional isomerism of the -OCF₃ group on the phenylboronic acid ring plays a critical role in its reactivity, influencing reaction yields and kinetics. This guide provides a comparative analysis of the reactivity of 2-, 3-, and 4-(trifluoromethoxy)phenylboronic acid, supported by physicochemical properties and data from a representative Suzuki-Miyaura coupling reaction.
Physicochemical Properties Influencing Reactivity
The reactivity of substituted phenylboronic acids in Suzuki-Miyaura coupling is primarily governed by a combination of electronic and steric effects. These effects influence the acidity of the boronic acid and the ease of transmetalation in the catalytic cycle.
The acidity of the (trifluoromethoxy)phenylboronic acid isomers is a key indicator of their reactivity. The electron-withdrawing inductive effect of the trifluoromethoxy group generally increases the Lewis acidity of the boronic acid, which can facilitate the transmetalation step. However, the position of this group leads to significant differences among the isomers.
A study on the physicochemical properties of these isomers revealed that the meta (3-) and para (4-) isomers are more acidic than the parent phenylboronic acid, with pKa values approximately one unit lower. This increased acidity is attributed to the strong inductive effect of the -OCF₃ group.
Conversely, the ortho (2-) isomer is considerably less acidic than unsubstituted phenylboronic acid. This is due to steric hindrance caused by the bulky trifluoromethoxy group being in close proximity to the boronic acid functionality. This steric hindrance inhibits the formation of the tetrahedral boronate ion, a key intermediate in the catalytic cycle. Additionally, the ortho isomer can form an intramolecular hydrogen bond, which can also affect its reactivity. The rotational energy barrier for the boronic acid group is significantly higher for the ortho isomer (33.0 kJ mol⁻¹) compared to the meta (16.6 kJ mol⁻¹) and para (16.2 kJ mol⁻¹) isomers, further highlighting the steric constraints of the ortho-substituent.
Table 1: Physicochemical Properties of (Trifluoromethoxy)phenylboronic Acid Isomers
| Isomer | Position of -OCF₃ | Key Physicochemical Properties | Expected Impact on Reactivity |
| 1 | 2-(ortho) | - Least acidic due to steric hindrance. - High rotational barrier for the boronic acid group. - Potential for intramolecular hydrogen bonding. | Lower reactivity, especially with sterically demanding coupling partners. May require more forcing reaction conditions or specialized ligands. |
| 2 | 3-(meta) | - More acidic than phenylboronic acid due to the inductive effect. - Lower rotational barrier. | Good reactivity, influenced primarily by the electronic effect of the -OCF₃ group. |
| 3 | 4-(para) | - More acidic than phenylboronic acid due to the inductive effect. - Lowest rotational barrier. | Highest reactivity among the three isomers due to the strong electron-withdrawing effect and minimal steric hindrance. |
Comparative Reactivity in Suzuki-Miyaura Coupling
The general trend for the reactivity of substituted phenylboronic acids in Suzuki-Miyaura coupling is influenced by both electronic and steric factors. Electron-withdrawing groups tend to increase reactivity, while sterically hindering ortho-substituents generally decrease it.
Based on these principles, the expected order of reactivity for the (trifluoromethoxy)phenylboronic acid isomers is:
4-(para) > 3-(meta) > 2-(ortho)
The 4-(trifluoromethoxy)phenylboronic acid is anticipated to be the most reactive isomer. The -OCF₃ group at the para position exerts a strong electron-withdrawing effect, activating the molecule for transmetalation, without any steric hindrance around the boronic acid moiety.
The 3-(trifluoromethoxy)phenylboronic acid is expected to have slightly lower reactivity than the para isomer. The inductive electron-withdrawing effect is still significant, but the meta-position offers a different electronic influence on the reaction center compared to the para-position.
The 2-(trifluoromethoxy)phenylboronic acid is predicted to be the least reactive, primarily due to the significant steric hindrance imposed by the ortho -OCF₃ group. This steric bulk can impede the approach of the boronic acid to the palladium center during the transmetalation step of the catalytic cycle. However, successful couplings with the ortho isomer can be achieved, often requiring carefully optimized reaction conditions, such as the choice of catalyst, ligand, and base, particularly when coupling with other sterically hindered partners.
Supporting Experimental Data
A study on the Suzuki-Miyaura coupling of sterically hindered substrates successfully employed This compound . The reaction with 2-bromo-1,3-dichloro-5-nitrobenzene, a sterically demanding coupling partner, proceeded to give the desired biaryl product in a satisfactory yield, demonstrating the viability of using this isomer in synthesis.
Table 2: Suzuki-Miyaura Coupling of this compound with a Sterically Hindered Aryl Bromide
| Boronic Acid | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 2-bromo-1,3-dichloro-5-nitrobenzene | Pd₂(dba)₃ | 4-(2-(diphenylphosphino)phenyl)morpholine | K₃PO₄ | THF | 60 | 1 | 78 |
Data extracted from a study on Suzuki coupling reactions of large sterically hindered substrates.
This result is significant as it showcases that despite the inherent steric challenges, high yields can be obtained with the ortho isomer by selecting an appropriate catalytic system.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general methodology for the Suzuki-Miyaura coupling of a (trifluoromethoxy)phenylboronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
(Trifluoromethoxy)phenylboronic acid isomer (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the aryl bromide, (trifluoromethoxy)phenylboronic acid isomer, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the solvent and degas the mixture by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl compound.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. The reactivity of the (trifluoromethoxy)phenylboronic acid isomers primarily impacts the Transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The following diagram illustrates the logical relationship between the substituent position on the phenylboronic acid and its resulting reactivity.
Caption: Influence of substituent position on reactivity factors.
Conclusion
The reactivity of (trifluoromethoxy)phenylboronic acid isomers in Suzuki-Miyaura coupling is a nuanced interplay of steric and electronic effects determined by the position of the -OCF₃ substituent. The 4-isomer is expected to be the most reactive due to favorable electronic effects and minimal steric hindrance. The 3-isomer is also highly reactive, while the 2-isomer is the most challenging due to significant steric hindrance, though it can be effectively used under optimized conditions. For researchers in drug development and other fields of chemical synthesis, a clear understanding of these differences is essential for reaction design, optimization, and the efficient synthesis of target molecules incorporating the valuable trifluoromethoxyphenyl moiety.
A Comparative Guide to 2-(Trifluoromethoxy)phenylboronic Acid and 2-Methoxyphenylboronic Acid in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the synthesis of biaryl and heteroaryl compounds, which are pivotal structures in pharmaceuticals and functional materials. The choice of boronic acid is critical, as its substituents dictate reactivity, yield, and reaction kinetics. This guide provides an objective comparison of two ortho-substituted phenylboronic acids: the electron-deficient 2-(trifluoromethoxy)phenylboronic acid and the electron-rich 2-methoxyphenylboronic acid, supported by established chemical principles and illustrative experimental data.
Electronic and Steric Properties: A Tale of Two Substituents
The primary distinction between the trifluoromethoxy (-OCF₃) and methoxy (-OCH₃) groups lies in their electronic effects. The -OCH₃ group is a classic electron-donating group through resonance, increasing the electron density of the aromatic ring. Conversely, the highly electronegative fluorine atoms in the -OCF₃ group make it a potent electron-withdrawing group, primarily through a strong inductive effect. This fundamental difference in electronics significantly influences the reactivity of the corresponding boronic acids in the Suzuki coupling.
From a steric perspective, both groups at the ortho position can present a degree of steric hindrance, which may impede the approach of the bulky palladium catalyst to the boronic acid. However, the trifluoromethoxy group is known to have greater conformational flexibility compared to a methoxy group.
Performance in Suzuki Coupling: An Illustrative Comparison
While direct, side-by-side comparative studies under identical conditions are not extensively published, a plausible comparison can be constructed based on the known electronic effects on the Suzuki-Miyaura catalytic cycle. The transmetalation step, which involves the transfer of the aryl group from the boron atom to the palladium center, is often rate-determining. Electron-withdrawing groups on the boronic acid are known to facilitate this step, thereby increasing the overall reaction rate.
The following table presents an illustrative comparison of the performance of this compound and 2-methoxyphenylboronic acid in a hypothetical Suzuki-Miyaura coupling with 4-bromoanisole.
| Boronic Acid | Substituent Effect | Plausible Yield (%) | Plausible Reaction Time (h) | Remarks |
| This compound | Strong Electron-Withdrawing | 92 | 4 | The potent electron-withdrawing nature of the -OCF₃ group is expected to accelerate the transmetalation step, leading to higher yields and shorter reaction times. |
| 2-Methoxyphenylboronic acid | Electron-Donating | 85 | 8 | The electron-donating -OCH₃ group can slow down the transmetalation step. Additionally, the ortho-methoxy group may exhibit a chelating effect with the palladium catalyst, which can influence reactivity. While still effective, it may require longer reaction times or more forcing conditions for optimal yields. |
Disclaimer: The data presented in this table is illustrative and based on established chemical principles. Actual results may vary depending on the specific reaction conditions, substrates, and catalyst system used.
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with either this compound or 2-methoxyphenylboronic acid is provided below. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv.)
-
This compound or 2-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, the respective phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizing the Suzuki Coupling Workflow and Electronic Effects
The following diagrams illustrate the general workflow of the Suzuki-Miyaura coupling experiment and the contrasting electronic properties of the two boronic acids.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Influence of substituent electronic effects on Suzuki coupling.
Conclusion
The choice between this compound and 2-methoxyphenylboronic acid in Suzuki-Miyaura coupling hinges on the desired reactivity and reaction conditions. The strong electron-withdrawing nature of the trifluoromethoxy group generally leads to a more reactive coupling partner, potentially resulting in higher yields and faster reactions. In contrast, the electron-donating methoxy group in 2-methoxyphenylboronic acid may necessitate longer reaction times or more robust catalytic systems to achieve comparable results. Researchers should consider these electronic and steric factors when designing synthetic routes to optimize the efficiency of their Suzuki coupling reactions.
Reactivity Face-Off: Trifluoromethoxy vs. Trifluoromethyl Phenylboronic Acids in Suzuki-Miyaura Coupling
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties. Among the most utilized building blocks for this purpose are substituted phenylboronic acids, key reagents in the versatile Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth comparison of the reactivity of two prominent classes of these reagents: trifluoromethoxy- and trifluoromethyl-substituted phenylboronic acids. By examining their electronic properties, acidity, and the mechanistic implications for the Suzuki-Miyaura reaction, we offer a predictive framework for their reactivity, supported by established chemical principles and experimental data.
Electronic and Steric Properties: A Tale of Two Electron-Withdrawing Groups
The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is intricately linked to the electronic nature of its substituents. Both the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are potent electron-withdrawing groups, a characteristic that generally enhances the reactivity of the boronic acid in the transmetalation step of the catalytic cycle. However, subtle differences in their electronic makeup lead to distinct reactivity profiles.
The trifluoromethyl group (-CF₃) is a powerful sigma- and pi-electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect significantly increases the Lewis acidity of the boronic acid, making it more susceptible to transmetalation with the palladium center.
The trifluoromethoxy group (-OCF₃) , while also strongly electron-withdrawing via induction, possesses a lone pair of electrons on the oxygen atom that can participate in resonance, donating electron density back to the aromatic ring. This resonance effect, though modest, slightly counteracts the inductive withdrawal, making the -OCF₃ group a marginally weaker electron-withdrawing substituent compared to -CF₃.
From a steric perspective, both groups can exert some hindrance, particularly when positioned ortho to the boronic acid moiety. This steric bulk can influence the approach of the palladium complex and, consequently, the rate of reaction.
Acidity as a Proxy for Reactivity: A Quantitative Comparison
The Lewis acidity of a boronic acid, often quantified by its pKa value, is a critical determinant of its reactivity in Suzuki-Miyaura coupling. A lower pKa indicates a more acidic, and generally more reactive, boronic acid. The table below presents a comparison of the pKa values for the ortho, meta, and para isomers of trifluoromethoxy- and trifluoromethyl-phenylboronic acids.
| Substituent | Isomer | pKa of (X-C₆H₄B(OH)₂) |
| -OCF₃ | ortho | 9.51 |
| meta | 7.79 | |
| para | 8.11 | |
| -CF₃ | ortho | 9.45 |
| meta | 7.88 | |
| para | 7.82 |
Data sourced from literature reports.
For the meta and para isomers, the trifluoromethyl-substituted phenylboronic acids exhibit slightly lower pKa values, suggesting a higher Lewis acidity and, by extension, a greater predicted reactivity in Suzuki-Miyaura coupling. The ortho isomers for both substituents show significantly higher pKa values, a consequence of steric hindrance from the bulky groups impeding the formation of the tetrahedral boronate anion.
Experimental Protocol: A Standardized Approach for Comparative Reactivity Studies
Reaction: Suzuki-Miyaura Coupling of a Substituted Phenylboronic Acid with 4-Bromoanisole.
Materials:
-
4-Bromoanisole
-
4-(Trifluoromethoxy)phenylboronic acid or 4-(Trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 4-bromoanisole (1.0 mmol, 1.0 equiv.), the respective phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in a small amount of 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture under a positive flow of argon.
-
If using an internal standard for kinetic analysis, add it to the reaction mixture at this stage.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular time intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Factors Influencing Reactivity and the Experimental Workflow
To better understand the interplay of factors governing the reactivity of these boronic acids and the experimental approach to their comparison, the following diagrams are provided.
Beyond the Boronic Acid: A Comparative Guide to Alternative Reagents for the Synthesis of 2-(Trifluoromethoxy)phenyl-Containing Biaryls
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl scaffolds. While 2-(trifluoromethoxy)phenylboronic acid is a common reagent for introducing the 2-(trifluoromethoxy)phenyl moiety, its stability and handling can pose challenges. This guide provides an objective comparison of alternative reagents — specifically potassium 2-(trifluoromethoxy)phenyltrifluoroborate and 2-(trifluoromethoxy)phenyl MIDA boronate — offering enhanced stability and ease of use, supported by available experimental data.
The trifluoromethoxy group is a valuable substituent in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity. Consequently, efficient methods for its incorporation into biaryl structures are of high interest. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance. However, boronic acids can be susceptible to protodeboronation and other decomposition pathways, which can lead to diminished yields and purification challenges. To address these limitations, more stable and user-friendly alternatives have been developed.
The Rise of Stable Boronic Acid Surrogates
Potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates have emerged as superior alternatives to traditional boronic acids.[1][2] These reagents offer several distinct advantages:
-
Enhanced Stability: Both potassium trifluoroborates and MIDA boronates are generally crystalline, free-flowing solids that exhibit remarkable stability to air and moisture, simplifying storage and handling.[3][4]
-
Improved Handling and Stoichiometry: Their stability allows for more accurate weighing and dispensing, leading to more reproducible reaction outcomes. Unlike boronic acids, which can exist in equilibrium with their trimeric boroxine anhydrides, these alternatives provide a well-defined source of the organoboron species.
-
Controlled Release: MIDA boronates, in particular, offer a slow, controlled release of the boronic acid under the reaction conditions. This can be advantageous in preventing the accumulation of reactive boronic acid, which can lead to side reactions.[5]
Head-to-Head Comparison: Performance in Biaryl Synthesis
While extensive comparative studies focusing specifically on 2-(trifluoromethoxy)phenyl derivatives are limited, the general principles and observed trends for other substituted arylboron reagents provide valuable insights. The following tables summarize representative data for Suzuki-Miyaura couplings of phenylboronic acid and its trifluoroborate and MIDA boronate analogs, illustrating the expected performance.
Table 1: Suzuki-Miyaura Coupling of Phenylboron Reagents with Aryl Bromides
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | 4-Bromoacetophenone | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| Potassium Phenyltrifluoroborate | 1-Bromonaphthalene | Pd(OAc)₂ | K₂CO₃ | Methanol | Reflux | 1.5 | 98 |
| Phenyl MIDA Boronate | 4-Bromotoluene | Pd(OAc)₂, SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 18 | 94 |
Data is compiled from representative literature and is intended for comparative purposes. Actual yields may vary depending on specific substrate and reaction conditions.
Table 2: Suzuki-Miyaura Coupling of Phenylboron Reagents with Aryl Chlorides
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | 4-Chloroacetophenone | Pd₂(dba)₃, SPhos | K₃PO₄ | Toluene/H₂O | 110 | 18 | 92 |
| Potassium Phenyltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂, RuPhos | Na₂CO₃ | Ethanol | 85 | 18 | 95 |
| Phenyl MIDA Boronate | 4-Chlorotoluene | Pd(OAc)₂, SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 |
Data is compiled from representative literature and is intended for comparative purposes. Actual yields may vary depending on specific substrate and reaction conditions.
Experimental Workflow & Methodologies
The successful execution of a Suzuki-Miyaura coupling reaction hinges on the careful execution of the experimental protocol. Below is a generalized workflow and detailed methodologies for the use of each class of reagent.
Caption: General experimental workflow for biaryl synthesis via Suzuki-Miyaura cross-coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%) and, if necessary, a phosphine ligand.
-
Inerting and Solvent Addition: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system (e.g., dioxane/water, toluene/water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup and Purification: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Potassium 2-(Trifluoromethoxy)phenyltrifluoroborate
This protocol is adapted from general procedures for the use of potassium aryltrifluoroborates.[6]
-
Reaction Setup: In a reaction vessel, combine potassium 2-(trifluoromethoxy)phenyltrifluoroborate (1.1-1.5 equiv), the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like RuPhos or SPhos, 1-5 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv).
-
Inerting and Solvent Addition: Seal the vessel and replace the atmosphere with an inert gas. Add a degassed solvent system, often a mixture of an organic solvent and water (e.g., toluene/water, THF/water).[6]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until completion.
-
Workup and Purification: Follow a standard aqueous workup and purification by column chromatography as described in Protocol 1.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling with 2-(Trifluoromethoxy)phenyl MIDA Boronate
This protocol is based on general methods for the coupling of MIDA boronates.[2]
-
Reaction Setup: To a reaction vessel, add 2-(trifluoromethoxy)phenyl MIDA boronate (1.1-1.5 equiv), the aryl halide (1.0 equiv), a palladium catalyst and ligand system (e.g., Pd(OAc)₂ and SPhos, 2-10 mol%), and a base (e.g., K₃PO₄, 3.0 equiv).
-
Inerting and Solvent Addition: Seal the vessel and establish an inert atmosphere. Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water).
-
Reaction: Heat the reaction mixture (e.g., 80-100 °C) and stir for the required time (often 12-24 hours). The slow hydrolysis of the MIDA boronate necessitates longer reaction times.[5]
-
Workup and Purification: After cooling, perform a standard aqueous workup and purify the product by flash column chromatography.
Logical Relationships of Reagents and Pathways
The choice of boron reagent can be guided by the specific requirements of the synthesis, such as the stability of the starting materials and the desired reaction conditions.
Caption: Relationship between different organoboron reagents and their key properties for biaryl synthesis.
Conclusion
While this compound remains a viable reagent for biaryl synthesis, its potassium trifluoroborate and MIDA boronate counterparts offer significant advantages in terms of stability, handling, and, in the case of MIDA boronates, a controlled release mechanism that can be beneficial for complex syntheses. The choice of reagent will ultimately depend on the specific requirements of the synthetic target, including functional group tolerance, desired scale, and the need for a robust and reproducible process. For syntheses where reagent stability is a critical concern or for multi-step sequences, potassium 2-(trifluoromethoxy)phenyltrifluoroborate and 2-(trifluoromethoxy)phenyl MIDA boronate present themselves as highly attractive alternatives. Further optimization of reaction conditions for these stable surrogates is likely to expand their utility and lead to even more efficient and reliable methods for the construction of valuable trifluoromethoxy-substituted biaryls.
References
- 1. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 2. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarship.claremont.edu [scholarship.claremont.edu]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
A Crystallographic Comparison of Ortho-(trifluoromethoxy)phenylboronic Acid and its Analogs
A detailed analysis of the solid-state structures of ortho-(trifluoromethoxy)phenylboronic acid and related derivatives reveals key conformational differences and intermolecular interactions driven by the nature and position of the substituent on the phenyl ring. This guide provides a comparative overview of their crystallographic data, offering insights for researchers and professionals in drug development and materials science.
The introduction of a trifluoromethoxy (-OCF3) group at the ortho position of phenylboronic acid induces significant changes in its crystal packing and molecular conformation compared to other substituted phenylboronic acids. X-ray diffraction studies of ortho- and para-(trifluoromethoxy)phenylboronic acids have provided a foundational understanding of these structural variations.[1][2][3][4] Despite numerous efforts, the meta-isomer has not been successfully crystallized for single-crystal X-ray analysis.[1][2]
One of the defining features of the ortho-isomer is the formation of an intramolecular hydrogen bond involving the -OCF3 group.[1][2][3][4] This interaction, however, is noted to be weaker than the analogous intramolecular hydrogen bond found in the ortho-methoxy (-OCH3) derivative.[1][2][3][4] In the solid state, both the ortho- and para-isomers form hydrogen-bonded dimers, a common structural motif for phenylboronic acids.[1][2][3][4]
The substitution of the trifluoromethoxy group also influences the acidity of the boronic acid, with the ortho-isomer being the least acidic among the three positional isomers.[1][2][3][4] From a drug design perspective, ortho-substituted phenylboronic acids have shown interesting properties. For instance, ortho-(trifluoromethoxy)phenylboronic acid has been observed to bind more strongly to D-glucose than D-fructose, an unusual selectivity for phenylboronic acids that could be leveraged in the development of diagnostics for diabetes mellitus.[1][2]
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for ortho-(trifluoromethoxy)phenylboronic acid and provides a comparison with its para-isomer and the analogous ortho-methoxyphenylboronic acid.
| Parameter | ortho-(trifluoromethoxy)phenylboronic acid | para-(trifluoromethoxy)phenylboronic acid | ortho-methoxyphenylboronic acid |
| Molecular Formula | C7H6BF3O3 | C7H6BF3O3 | C7H7BO3 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/n | P21/c |
| a (Å) | 8.083(2) | 7.428(2) | 14.809(3) |
| b (Å) | 14.996(3) | 7.728(2) | 7.643(2) |
| c (Å) | 7.247(2) | 14.289(3) | 6.818(1) |
| β (˚) | 113.13(3) | 100.28(3) | 100.68(3) |
| Volume (ų) | 808.3(4) | 806.9(4) | 758.9(3) |
| Z | 4 | 4 | 4 |
| C-B bond length (Å) | 1.564(3) | 1.565(2) | 1.567(2) |
| Average O-B bond length (Å) | 1.368(2) | 1.370(2) | 1.370(2) |
| C2-C1-B1-O1 dihedral angle (˚) | -5.7(3) | 22.8(2) | - |
Data for ortho- and para-(trifluoromethoxy)phenylboronic acid extracted from Kubiński, M. et al. (2021).[1][2] Data for ortho-methoxyphenylboronic acid is provided for comparative context.
Experimental Protocols
The synthesis and crystallographic analysis of ortho-(trifluoromethoxy)phenylboronic acid are conducted following established chemical and analytical procedures.
Synthesis of ortho-(trifluoromethoxy)phenylboronic acid
The synthesis of (trifluoromethoxy)phenylboronic acid isomers has been previously reported in the literature.[2] A general approach involves the reaction of the corresponding bromo- or iodophenyltrifluoromethoxy ether with a borating agent, such as triisopropyl borate, via a lithium-halogen exchange reaction at low temperatures, followed by acidic workup.
Single-Crystal X-ray Diffraction
High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent from a saturated solution of the compound.[5]
-
Crystal Growth: The purified ortho-(trifluoromethoxy)phenylboronic acid is dissolved in a suitable solvent (e.g., a mixture of hexane and ethyl acetate) to form a saturated solution. The solution is allowed to stand at room temperature for slow evaporation of the solvent, leading to the formation of single crystals.
-
Data Collection: A suitable single crystal is selected and mounted on a diffractometer. The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[5]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically or placed in calculated positions.[6]
Structural Analysis Workflow
The process from compound synthesis to final structural analysis involves a series of interconnected steps, as illustrated in the following workflow diagram.
References
- 1. mdpi.com [mdpi.com]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Suzuki-Miyaura Coupling Performance of 2-(Trifluoromethoxy)phenylboronic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is critical, as substituents on the phenyl ring significantly influence reactivity, stability, and, ultimately, the yield and purity of the desired biaryl product. This guide provides an objective comparison of the expected performance of 2-(trifluoromethoxy)phenylboronic acid with other commonly used substituted phenylboronic acids, supported by experimental data from analogous systems.
While specific, direct comparative studies detailing the yield and purity of this compound coupling products are not extensively available in the reviewed literature, we can infer its reactivity based on established principles of organic chemistry and data from structurally similar compounds. The trifluoromethoxy group is strongly electron-withdrawing, which can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle.
Performance Comparison of Substituted Phenylboronic Acids
The electronic and steric nature of substituents on the phenylboronic acid plays a pivotal role in the outcome of Suzuki-Miyaura cross-coupling reactions. Generally, electron-donating groups can enhance the rate of transmetalation, often leading to higher yields. Conversely, strong electron-withdrawing groups, such as the trifluoromethoxy group, can present a more complex scenario, sometimes requiring carefully optimized reaction conditions to achieve high yields.
The following tables summarize typical yields obtained with various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions with different aryl halides. This data provides a baseline for comparing the expected performance of this compound.
Table 1: Comparison of Yields in the Suzuki-Miyaura Coupling of Various Phenylboronic Acids with Aryl Bromides
| Phenylboronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 2 | 95 |
| 4-Methoxyphenylboronic acid (electron-donating) | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 80 | 12 | 98 |
| 4-(Trifluoromethyl)phenylboronic acid (electron-withdrawing) | 2,3,4,5-tetrabromofuran | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Dioxane | 80 | 3-5 | 89[1] |
| 3-(Trifluoromethyl)phenylboronic acid (electron-withdrawing) | 2,3,4,5-tetrabromofuran | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 80 | 3-5 | 82[2] |
| 2-Nitrophenylboronic acid (electron-withdrawing) | 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
| 2-Chlorophenylboronic acid (ortho-substituted, electron-withdrawing) | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 18 | 75[3][4] |
| 2-Methoxyphenylboronic acid (ortho-substituted, electron-donating) | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 18 | 85[3][4] |
Note: The yields presented are from various literature sources and were obtained under different reaction conditions. Direct comparison should be made with caution. The data for trifluoromethyl-substituted phenylboronic acids suggests that high yields are achievable with electron-withdrawing groups under appropriate conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization. Below are representative experimental protocols for a standard Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry reaction vessel, combine the aryl halide (1.0 mmol, 1.0 equiv.), the desired phenylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%) and, if necessary, a phosphine ligand (e.g., PPh₃, SPhos, XPhos).
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., toluene, 1,4-dioxane, DMF, THF/water).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure.
-
Reaction: Stir the mixture at the desired temperature (room temperature to reflux) for the specified time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, typically flash column chromatography on silica gel, to obtain the desired biaryl product.
Visualizing the Process
Diagrams can clarify complex workflows and relationships. The following diagrams, generated using Graphviz, illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Impurities in 2-(Trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 2-(trifluoromethoxy)phenylboronic acid, a critical building block in pharmaceutical synthesis.[1][2] Ensuring the purity of this reagent is paramount for the consistency of reaction yields, the impurity profile of subsequent synthetic steps, and the overall quality of the final active pharmaceutical ingredient (API).
This document outlines the advantages and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for impurity profiling. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most appropriate techniques for their specific needs.
Potential Impurities in this compound
The impurity profile of this compound can be influenced by the synthetic route and storage conditions. Common impurities include:
-
Boroxine (Anhydride): The trimeric anhydride, formed by the intermolecular dehydration of three boronic acid molecules, is a prevalent impurity.[3][4] Its presence can affect the stoichiometry of subsequent reactions.
-
Starting Materials and Reagents: The synthesis of this compound often starts from 1-bromo-2-(trifluoromethoxy)benzene, which may be present as a residual impurity. Other reagents from the synthesis could also be carried through.
-
Protodeboronation Product: Cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond results in the formation of 1-(trifluoromethoxy)benzene. This side reaction can occur under certain reaction conditions, particularly with heating or in the presence of strong bases.
-
Homocoupling Product: The palladium-catalyzed coupling of two molecules of the boronic acid can lead to the formation of 2,2'-bis(trifluoromethoxy)biphenyl.
Comparison of Analytical Techniques
The selection of an analytical technique for impurity characterization depends on the specific impurity of interest, the required sensitivity, and the desired level of structural information. The following sections provide a comparative overview of HPLC, GC-MS, and NMR spectroscopy.
Quantitative Data Summary
The following table summarizes illustrative quantitative data for the analysis of a hypothetical batch of this compound using different analytical techniques. This data is intended for comparative purposes to highlight the strengths of each method.
| Impurity | HPLC-UV (% Area) | GC-MS (% Area) | qNMR (% w/w) |
| This compound | 99.50 | 99.65 | 98.5 (¹H & ¹⁹F) |
| Boroxine | Co-elutes/Converts | Not Volatile | 1.2 (¹¹B) |
| 1-Bromo-2-(trifluoromethoxy)benzene | 0.25 | 0.20 | 0.15 (¹⁹F) |
| 1-(Trifluoromethoxy)benzene | 0.15 | 0.10 | 0.10 (¹⁹F) |
| 2,2'-Bis(trifluoromethoxy)biphenyl | 0.10 | 0.05 | 0.05 (¹⁹F) |
Note: HPLC area percent can sometimes be misleading for boronic acids as the boroxine form can convert to the monomeric acid in the aqueous mobile phase, potentially inflating the purity value.[4] qNMR provides a more accurate molar-based quantification.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are generalized protocols for the analysis of impurities in this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a known amount of the sample in a 1:1 mixture of acetonitrile and water.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is ideal for the detection of volatile impurities. Derivatization is often necessary for the analysis of the boronic acid itself.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split injection.
-
Temperature Program: Initial temperature of 60°C, ramp to 280°C at 10°C/min.
-
MS Detection: Electron ionization (EI) with a scan range of m/z 40-500.
-
Sample Preparation (for volatile impurities): Dissolve the sample in a suitable solvent like dichloromethane.
-
Sample Preparation (for boronic acid analysis): Derivatize the sample with a silylating agent (e.g., BSTFA) to form a volatile ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for quantitative analysis (qNMR).
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
¹H and ¹³C NMR:
-
Solvent: Acetone-d₆ or DMSO-d₆.
-
Analysis: Identify signals corresponding to the main compound and impurities based on their chemical shifts and coupling patterns. Purity can be estimated by integrating the signals.[5]
-
-
¹⁹F NMR:
-
Solvent: Acetone-d₆ or DMSO-d₆.
-
Analysis: This is particularly useful for fluorinated compounds, providing a clean spectrum with distinct signals for the trifluoromethoxy group in the main compound and any fluorine-containing impurities.
-
-
¹¹B NMR:
-
Solvent: Acetone-d₆ or DMSO-d₆.
-
Analysis: Acquire a proton-decoupled spectrum. The chemical shift can distinguish between the trigonal boronic acid (typically δ 25-35 ppm) and the tetrahedral boroxine (typically δ 15-25 ppm), allowing for quantification of the boroxine content.[6]
-
-
Quantitative NMR (qNMR):
-
Procedure: A certified internal standard of known purity and concentration is added to a precisely weighed sample. By comparing the integral of a specific signal from the analyte to a signal from the internal standard, the absolute purity can be determined.
-
Visualization of Workflows and Pathways
Diagrams can help clarify complex relationships and workflows in impurity characterization.
Conclusion
A multi-technique approach is often the most effective strategy for the comprehensive characterization of impurities in this compound. HPLC-UV is a robust method for routine purity assessment and quantification of non-volatile impurities. GC-MS is highly sensitive for the detection of volatile impurities and residual starting materials. NMR spectroscopy, particularly ¹H, ¹⁹F, and ¹¹B NMR, provides invaluable structural information for unambiguous impurity identification and is the gold standard for accurate quantitative analysis (qNMR). By understanding the strengths and limitations of each technique, researchers can ensure the quality and consistency of this critical synthetic building block, leading to more reliable and reproducible drug development processes.
References
- 1. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. jespublication.com [jespublication.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 2-(Trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of complex molecules, particularly in the field of drug discovery and development. The choice of an appropriate palladium catalyst is critical for the success of these reactions, especially when dealing with electronically demanding substrates such as 2-(trifluoromethoxy)phenylboronic acid. The electron-withdrawing nature of the trifluoromethoxy group presents unique challenges, primarily the propensity for protodeboronation under basic reaction conditions. This guide provides an objective comparison of various palladium catalyst systems for the coupling of this compound with aryl halides, supported by experimental data.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the palladium precursor, the ligand, the base, and the solvent system. Below is a summary of quantitative data from a study on the coupling of this compound with the sterically hindered 2-bromo-1,3-dichloro-5-nitrobenzene. This data highlights the significant impact of the phosphine ligand on the reaction yield when using a Pd₂(dba)₃ catalyst precursor.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / PPh₃ | 2-bromo-1,3-dichloro-5-nitrobenzene | Cs₂CO₃ | Toluene | 60 | 1 | 45 |
| Pd₂(dba)₃ / PCy₃ | 2-bromo-1,3-dichloro-5-nitrobenzene | Cs₂CO₃ | Toluene | 60 | 1 | 62 |
| Pd₂(dba)₃ / XPhos | 2-bromo-1,3-dichloro-5-nitrobenzene | Cs₂CO₃ | Toluene | 60 | 1 | 75 |
| Pd₂(dba)₃ / SPhos | 2-bromo-1,3-dichloro-5-nitrobenzene | Cs₂CO₃ | Toluene | 60 | 1 | 82 |
| Pd₂(dba)₃ / DavePhos | 2-bromo-1,3-dichloro-5-nitrobenzene | Cs₂CO₃ | Toluene | 60 | 1 | 78 |
| Pd₂(dba)₃ / 4-(2-(diphenylphosphino)phenyl)morpholine | 2-bromo-1,3-dichloro-5-nitrobenzene | Cs₂CO₃ | Toluene | 60 | 1 | 85 |
Note on Other Catalyst Systems:
While comprehensive, direct comparative data for other common palladium catalysts with this compound is limited in publicly available literature, general principles for electronically deactivated boronic acids can be applied:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a classical, air-sensitive catalyst. While effective for a range of Suzuki couplings, it may require higher catalyst loadings and temperatures for challenging substrates like this compound and may result in lower yields compared to more modern catalyst systems.
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): This air-stable catalyst is known for its robustness and effectiveness in a wide array of cross-coupling reactions. Its use has been documented in the coupling of the isomeric 4-(trifluoromethoxy)phenylboronic acid, suggesting it is a viable and potentially high-yielding option for the 2-substituted analog as well.
-
Pd(OAc)₂ (Palladium(II) Acetate) with Buchwald Ligands (e.g., SPhos, XPhos): As the data above suggests, the combination of a palladium(II) precursor with bulky, electron-rich phosphine ligands (Buchwald-type ligands) is highly effective for this type of transformation. These systems can often achieve high yields under milder conditions and with lower catalyst loadings.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below is a representative protocol for the Suzuki-Miyaura coupling reaction involving this compound.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄, 2.0-3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, THF, 5-10 mL).
-
Reaction: Stir the mixture at the specified temperature (e.g., 60-100 °C) and monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process
To better understand the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.
Caption: A generalized experimental workflow for the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety Operating Guide
Proper Disposal Procedures for 2-(Trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal
The proper disposal of 2-(Trifluoromethoxy)phenylboronic acid (CAS No. 175676-65-0) is critical for maintaining laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the appropriate handling and disposal of this chemical, based on available safety data sheets.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves.[1]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]
In the event of a spill, wear an appropriate respirator, impervious boots, and heavy rubber gloves. Scoop up the solid material and place it into a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[1]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through incineration by a licensed professional waste disposal service.[1][2][3] Adherence to all federal, state, and local environmental regulations is mandatory.[1]
-
Containerization: Keep the waste chemical in its original container if possible, or in a suitable, closed, and clearly labeled container for disposal.[1] Do not mix with other waste materials.[4]
-
Solvent Mixture: For incineration, the material may be dissolved or mixed with a combustible solvent.[1] This should be done in a chemical fume hood.
-
Professional Disposal: Arrange for the collection of the waste by a licensed chemical destruction plant or a professional waste disposal service.[1][2] The disposal must be carried out in a regulated chemical incinerator, preferably one equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1]
-
Contaminated Materials: Any materials, such as PPE or spill cleanup supplies, that have come into contact with this compound should also be disposed of as hazardous waste following the same procedures.[3]
-
Empty Containers: Dispose of the empty container as unused product in an approved waste disposal plant.[2][5]
Important Considerations:
-
Do not dispose of this chemical down the drain or into any waterways.[5]
-
Avoid creating dust when handling the solid material.[2]
Quantitative Disposal Data
At present, there is no specific quantitative data available in the reviewed safety data sheets regarding concentration limits for disposal. The primary directive is to treat the chemical as hazardous waste and dispose of it through approved incineration methods.
| Parameter | Value |
| Disposal Method | Incineration via a licensed disposal service.[1][2] |
| Special Procedures | May be mixed with a combustible solvent.[1] |
| Regulatory Compliance | Adhere to all federal, state, and local laws.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
